2,4-Dimethoxy-6-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJDEWCBGUODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345818 | |
| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-57-5 | |
| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxy-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2,4-Dimethoxy-6-methylbenzoic acid CAS number 3686-57-5"
This technical guide details the chemical identity, synthetic utility, and pharmaceutical applications of 2,4-Dimethoxy-6-methylbenzoic acid (CAS 3686-57-5), a critical aromatic building block derived from the polyketide biosynthetic pathway.
From Polyketide Scaffold to Pharmaceutical Intermediate
Executive Summary
This compound (also known as Orsellinic acid dimethyl ether ) is a highly functionalized aromatic acid used primarily as a scaffold in the synthesis of bioactive natural products and targeted therapeutics.[1] Structurally, it represents a fully methylated derivative of orsellinic acid , the archetypal fungal polyketide.
Its significance in drug development lies in its unique substitution pattern: the 6-methyl group provides steric bulk (ortho-effect) that influences the conformation of downstream amides and esters, while the 2,4-dimethoxy groups render the aromatic ring electron-rich, modulating the pharmacokinetics and binding affinity of resulting inhibitors. Recent applications include the synthesis of Nox4 (NADPH oxidase 4) inhibitors and total syntheses of macrolide antibiotics like LL-Z1640-2 .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 3686-57-5 |
| IUPAC Name | This compound |
| Synonyms | Orsellinic acid dimethyl ether; 4,6-Dimethoxy-o-toluic acid; O,O-Dimethylorsellinic acid |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 141–145 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
| Acidity (pKa) | ~4.0 (Predicted); Less acidic than benzoic acid due to electron-donating methoxy groups |
Biosynthetic Context & Natural Occurrence
While primarily used as a synthetic intermediate, this moiety exists in nature as a downstream metabolite of the polyketide synthase (PKS) pathway.
-
Biosynthesis: The precursor, Orsellinic acid , is formed by the condensation of one acetyl-CoA unit with three malonyl-CoA units, catalyzed by orsellinic acid synthase (an iterative PKS).
-
Methylation: Subsequent O-methylation by S-adenosylmethionine (SAM)-dependent methyltransferases yields the dimethyl ether form.
-
Natural Sources: Identified in the seeds of Randia aculeata and the fruit of Clusia quadrangula, where it co-occurs with flavonoids and phenolic acids possessing antioxidant activity.
Visualization: Polyketide Lineage
The following diagram illustrates the biosynthetic origin and synthetic derivation of the compound.
Caption: Biosynthetic progression from Acetyl-CoA precursors to the methylated scaffold and its pharmaceutical applications.
Synthetic Utility & Reactions[1][6][9][12][13][14]
A. Acid Chloride Activation (The "Gateway" Reaction)
The carboxylic acid functionality is the primary handle for derivatization. Due to the steric hindrance of the ortho-methyl and ortho-methoxy groups, activation to the acid chloride is often required before coupling with amines or alcohols.
-
Reagent: Thionyl Chloride (SOCl₂) is the standard reagent.
-
Conditions: Reflux in anhydrous toluene.[2]
-
Mechanism: The carboxylic acid attacks SOCl₂, releasing SO₂ and HCl to form the reactive acyl chloride.
B. Pharmaceutical Application: Nox4 Inhibitors
Researchers have utilized this compound to synthesize inhibitors of NADPH Oxidase 4 (Nox4) , an enzyme implicated in fibrosis and ischemic stroke. The acid is coupled with substituted amines (e.g., pyrazolo-pyridines) to form the bioactive amide core.
C. Total Synthesis: Macrolide Antibiotics
In the total synthesis of LL-Z1640-2 (a cis-resorcylic acid lactone), this compound serves as the starting material for the aromatic moiety. It undergoes selenation and alkylation to construct the complex macrocyclic framework.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxy-6-methylbenzoyl Chloride
Use this protocol to activate the acid for subsequent amide or ester coupling.
Reagents:
-
Thionyl chloride (SOCl₂) (1.3 – 1.5 equiv)
Methodology:
-
Setup: Equip a two-neck round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube or inert gas line (Ar/N₂).
-
Dissolution: Dissolve this compound (e.g., 100 mg, 0.51 mmol) in anhydrous toluene (5 mL).
-
Addition: Add thionyl chloride dropwise to the stirring solution at room temperature.
-
Reaction: Heat the solution to reflux (approx. 110 °C) for 4 hours .
-
Work-up: Cool the mixture to room temperature. Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Result: The residue (acid chloride) is typically used immediately in the next step without further purification to avoid hydrolysis.
Protocol 2: Hydrolysis of Methyl 2,4-Dimethoxy-6-methylbenzoate
Use this protocol if starting from the methyl ester form to generate the free acid.
Reagents:
Methodology:
-
Solution Prep: Prepare a 10% solution of KOH in ethanol/water (95:5).
-
Reaction: Add the ester substrate to the basic solution.
-
Reflux: Heat the mixture to reflux until TLC indicates complete consumption of the ester (typically 1–3 hours).
-
Isolation: Evaporate the ethanol. Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized (e.g., from ethyl acetate/hexane) to yield the pure acid.
Visualization: Activation & Coupling Workflow
The following diagram details the chemical logic for converting the acid into a bioactive amide.
Caption: Step-by-step synthetic workflow for generating pharmaceutical amides from the parent acid.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Altenhöfer, D., et al. (2017).[2] Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4. Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]
-
Juárez-Trujillo, N., et al. (2018).[6] Phytochemical Characterization of Randia aculeata. (Cited in studies of Randia bioactivity).[8] Retrieved from [Link][9]
-
Maier, M. E., et al. (2008). Synthesis and Biological Evaluation of Cruentaren A. Dissertation, Universität Tübingen. Retrieved from [Link]
-
Saeed, A., et al. (2006).[10] this compound.[1][11][5][12][6][3][2][10][7] Acta Crystallographica Section E. Retrieved from [Link][10]
Sources
- 1. chem960.com [chem960.com]
- 2. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11236053B2 - NADPH oxidase inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. This compound CAS#: 3686-57-5 [m.chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]
- 8. Phytochemical Profile, Antioxidant and Antiproliferative Activity of Randia spp. Fruit Extracts Obtained by Ultrasound-Assisted Extraction [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectrum of 2,4-Dimethoxy-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2,4-Dimethoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid. As a compound with significant potential in synthetic chemistry and drug discovery, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and characterization. This document provides a comprehensive analysis of its predicted NMR spectra, grounded in established principles of chemical shifts, spin-spin coupling, and substituent effects. Detailed experimental protocols, data interpretation, and visual aids are included to offer a holistic understanding for researchers and professionals in the field.
Introduction
This compound (Figure 1) belongs to the class of substituted benzoic acids, a scaffold prevalent in numerous biologically active molecules and synthetic intermediates. The arrangement of the methoxy, methyl, and carboxylic acid groups on the benzene ring creates a unique electronic environment, resulting in a distinct and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the compound's identity, assessing its purity, and understanding its chemical properties. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, elucidating the correlation between its structure and its spectral features.
I. Molecular Structure and Predicted NMR Spectral Features
The substitution pattern on the benzene ring is key to understanding the NMR spectrum of this compound. The electron-donating methoxy groups and the methyl group, along with the electron-withdrawing carboxylic acid group, create a distinct electronic distribution that influences the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of this compound with atom numbering.
II. Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, a standardized experimental procedure is essential. The following protocol is recommended for researchers.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of readily dissolving carboxylic acids and shifting the acidic proton signal further downfield.[1]
-
Concentration: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
NMR Instrument Parameters
The following are typical parameters for data acquisition on a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 128-1024 (or more, as needed) |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
This experimental workflow is designed to provide a clear and well-resolved spectrum, crucial for accurate structural elucidation.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
III. In-depth Analysis of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound will exhibit several distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | Singlet (broad) | 1H | - |
| H-3, H-5 | 6.3 - 6.5 | Multiplet | 2H | meta (~2-3 Hz) |
| OCH₃ (C2) | ~3.8 | Singlet | 3H | - |
| OCH₃ (C4) | ~3.8 | Singlet | 3H | - |
| CH₃ (C6) | ~2.5 | Singlet | 3H | - |
Detailed Interpretation
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange. A D₂O exchange experiment can confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.
-
Aromatic Protons (H-3 and H-5): In a symmetrically substituted benzene ring, chemically equivalent protons will have the same chemical shift. In this molecule, H-3 and H-5 are in very similar chemical environments. They are ortho to one methoxy group and meta to the other substituents. The strong electron-donating effect of the methoxy groups will shield these protons, causing them to appear upfield in the aromatic region, likely between 6.3 and 6.5 ppm. They will likely appear as a multiplet due to meta coupling to each other (J ≈ 2-3 Hz).
-
Methoxy Protons (OCH₃): The two methoxy groups are in slightly different environments. The C2-methoxy group is ortho to the carboxylic acid and the methyl group, while the C4-methoxy group is para to the carboxylic acid and ortho to a proton. This may lead to two distinct singlets around 3.8 ppm. However, due to free rotation, they may also appear as a single singlet integrating to 6H.
-
Methyl Protons (CH₃): The protons of the methyl group at the C6 position are attached to an aromatic ring and will appear as a singlet around 2.5 ppm.
IV. In-depth Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 165 - 175 |
| C-2, C-4 (C-O) | 158 - 162 |
| C-6 (C-CH₃) | 135 - 140 |
| C-1 (C-COOH) | 110 - 115 |
| C-3, C-5 | 95 - 105 |
| OCH₃ | 55 - 60 |
| CH₃ | 20 - 25 |
Detailed Interpretation
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, typically in the 165-175 ppm range.
-
Aromatic Carbons Attached to Oxygen (C-2, C-4): The carbons directly bonded to the electronegative oxygen atoms of the methoxy groups (C-2 and C-4) will be significantly deshielded and are expected to resonate between 158 and 162 ppm.
-
Aromatic Carbon Attached to Methyl Group (C-6): The carbon atom bearing the methyl group will appear in the 135-140 ppm region.
-
Quaternary Aromatic Carbon (C-1): The carbon atom to which the carboxylic acid group is attached (C-1) will be found in the 110-115 ppm range.
-
Aromatic Carbons Attached to Hydrogen (C-3, C-5): The carbons bonded to protons (C-3 and C-5) will be the most shielded of the aromatic carbons due to the electron-donating effects of the methoxy groups and will appear upfield in the 95-105 ppm range.
-
Methoxy Carbons (OCH₃): The carbons of the two methoxy groups will have similar chemical shifts and are expected to appear in the 55-60 ppm range.
-
Methyl Carbon (CH₃): The carbon of the methyl group will be the most shielded carbon in the molecule, resonating in the 20-25 ppm range.
V. Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed fingerprint of its molecular structure. By understanding the interplay of substituent effects and fundamental NMR principles, researchers can confidently identify this compound and distinguish it from its isomers. This guide serves as a valuable resource for scientists and professionals engaged in synthetic chemistry and drug development, facilitating the accurate characterization of this and structurally related molecules. The provided protocols and interpretations are designed to be a practical tool in the laboratory, ensuring the integrity and reliability of experimental results.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SciELO. (2024, May 15). Chemical constituents of Amburana acreana Ducke A. C. Sm. leaves. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethoxy-6-methylbenzoic Acid
Introduction
2,4-Dimethoxy-6-methylbenzoic acid, also known as O,O-Dimethylorsellinic acid, is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1][2]. As a derivative of orsellinic acid, a naturally occurring phenolic compound, its structural elucidation and quantification are critical in fields ranging from natural product chemistry to synthetic drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the underlying principles of ionization and fragmentation that govern its analysis. We will delve into both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies, providing field-proven insights and validated protocols for researchers and drug development professionals.
Analytical Strategy: Choosing the Right Ionization Technique
The analytical approach to this compound is dictated by its physicochemical properties: a polar carboxylic acid functional group and a substituted aromatic ring. The choice between GC-MS and LC-MS hinges on the experimental goals, sample matrix, and desired level of structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. Due to the polar and non-volatile nature of the carboxylic acid group, chemical derivatization is a mandatory step to increase volatility and prevent poor peak shape during chromatographic separation. Electron Ionization (EI) is the most common ionization source in GC-MS. As a high-energy ("hard") ionization technique, EI induces extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint, ideal for structural confirmation and library matching.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for polar and thermally labile molecules, circumventing the need for derivatization. Electrospray Ionization (ESI) is the premier "soft" ionization technique for this class of compounds. ESI typically preserves the molecular ion, providing accurate molecular weight information. It can be operated in two modes:
-
Negative Ion Mode ([M-H]⁻): This is the preferred mode for carboxylic acids due to the ease with which the acidic proton is lost, forming a stable carboxylate anion. It often yields a very clean spectrum dominated by the deprotonated molecule.
-
Positive Ion Mode ([M+H]⁺): Protonation can also occur, though typically with less efficiency than deprotonation for a strong acid. Adduct formation, such as with sodium ([M+Na]⁺), is also common.
-
Tandem mass spectrometry (MS/MS) coupled with LC-ESI is a powerful tool for achieving both quantification and structural confirmation by selectively fragmenting the molecular ion.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The Rationale for Derivatization
To analyze this compound by GC-MS, the active hydrogen of the carboxylic acid must be replaced with a non-polar group. Silylation is the most common approach. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) efficiently convert the carboxylic acid to its trimethylsilyl (TMS) ester. This derivatization drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC analysis[3].
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the TMS-derivatized molecule will ionize and undergo extensive fragmentation. However, for the purpose of understanding the core structure, we will analyze the fragmentation of the underivatized molecule, which is well-documented in spectral databases like the NIST Mass Spectrometry Data Center[1].
The molecular ion ([M]•⁺) of this compound appears at a mass-to-charge ratio (m/z) of 196. Its fragmentation is governed by the functional groups present: the carboxylic acid, two methoxy groups, and a methyl group on the aromatic ring.
Key Fragmentation Mechanisms:
-
The Ortho Effect (Loss of Water): The most diagnostically significant fragmentation is the loss of a neutral water molecule (18 Da) to produce a highly abundant ion at m/z 178 . This occurs via a characteristic "ortho effect," where the proximity of the carboxylic acid and the C6-methyl group facilitates an intramolecular rearrangement and cyclization, forming a stable acylium ion[1]. This is a hallmark of ortho-methyl benzoic acids.
-
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical (•OH, 17 Da), yielding an acylium ion at m/z 179 [1].
-
Loss of a Methoxy Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would result in an ion at m/z 165 .
-
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can occur, leading to an ion at m/z 152 .
The interplay of these pathways creates a unique fragmentation pattern that allows for confident identification. The base peak and relative abundances can vary with instrument conditions, but the presence of these key fragments is structurally informative.
Visualizing EI Fragmentation
The logical flow of the primary fragmentation pathways under Electron Ionization can be visualized as follows:
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Electrospray Ionization (ESI) Behavior
LC-MS with ESI is the method of choice for quantitative studies in complex matrices like biological fluids, as it avoids derivatization and offers high sensitivity.
-
Negative Ion Mode (ESI-): This mode is highly specific and sensitive for this compound. The molecule readily deprotonates to form the [M-H]⁻ ion at m/z 195 . This ion is typically the base peak in the full scan spectrum. The high efficiency of ionization is due to the stability of the resulting carboxylate anion. For quantitative methods using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), m/z 195 is the ideal precursor ion.
-
Positive Ion Mode (ESI+): While less efficient, protonation can occur to form the [M+H]⁺ ion at m/z 197 . This ion can be useful for confirmation, but signal intensity is generally lower compared to the negative mode.
Tandem MS (MS/MS) Fragmentation
To confirm identity, the precursor ion is isolated and fragmented via collision-induced dissociation (CID).
-
Fragmentation of [M-H]⁻ (m/z 195):
-
The most facile and common fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da), resulting in a prominent product ion at m/z 151 . This transition (195 → 151) is highly specific and ideal for developing a robust MRM method.
-
Loss of a methyl group (CH₃, 15 Da) from the methoxy substituent can also occur, yielding a product ion at m/z 180 .
-
Data Summary: Key Ions
| Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| GC-MS | EI | 196 ([M]•⁺) | 178 | H₂O |
| 179 | •OH | |||
| 165 | •OCH₃ | |||
| LC-MS/MS | ESI (-) | 195 ([M-H]⁻) | 151 | CO₂ |
| 180 | •CH₃ | |||
| LC-MS/MS | ESI (+) | 197 ([M+H]⁺) | 179 | H₂O |
| 165 | CH₃OH |
Experimental Workflow and Protocol: LC-MS/MS
The general workflow for a quantitative LC-MS/MS experiment is outlined below.
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 2,4-Dimethoxy-6-methylbenzoic Acid Derivatives
The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for 2,4-Dimethoxy-6-methylbenzoic acid (also known as O,O-Dimethylorsellinic acid ) and its derivatives.
Executive Summary: The Scaffold
This compound (DMOA) is the fully methylated derivative of Orsellinic acid , a foundational polyketide synthase (PKS) metabolite found in fungi, lichens, and bacteria. While the parent compound (Orsellinic acid) relies on free phenolic hydroxyls for antioxidant potency, the dimethoxy variant represents a critical pharmacophore for lipophilic drug design .
By masking the polar hydroxyl groups, the DMOA scaffold enhances membrane permeability, making it an ideal building block for:
-
Depsides and Depsidones: Natural product analogs with anticancer and antiviral activity.
-
Synthetic Amides/Esters: Probes for enzyme inhibition (e.g.,
-amylase, glucosidase). -
Neuroprotective Dimers: Such as Sporormielones, which cross the blood-brain barrier.
This guide details the synthesis, SAR, and validated assay protocols for evaluating DMOA derivatives.
Chemical Context & Physicochemical Profile[1][2][3]
The core structure consists of a benzoic acid ring substituted with a methyl group at position 6 and methoxy groups at positions 2 and 4.[1]
| Property | Value | Relevance to Drug Design |
| IUPAC Name | This compound | Core Scaffold |
| Common Name | O,O-Dimethylorsellinic acid | Literature Search Key |
| Molecular Weight | 196.20 g/mol | Fragment-based Drug Discovery (FBDD) |
| LogP (Predicted) | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |
| H-Bond Donors | 1 (COOH) | High membrane permeability compared to dihydroxy parent |
| Key Reactivity | Carboxyl coupling (Amidation/Esterification) | Facile derivatization |
Pharmacological Profiles & Mechanisms[4]
Antimicrobial & Antifungal Activity
Unlike its parent orsellinic acid, which acts via phenol-mediated membrane disruption, DMOA derivatives (specifically alkyl esters and amides ) function through lipophilic intercalation .
-
Mechanism: The 2,4-dimethoxy motif prevents ionization of the phenol, allowing the molecule to penetrate the lipid bilayer of fungal cell walls (Cladosporium sphaerospermum) and Gram-positive bacteria (S. aureus).
-
Key Insight: Esterification with medium-chain alcohols (C4-C8) significantly enhances antimicrobial potency by optimizing the amphiphilic balance.
Cytotoxicity & Anticancer Potential (The Depside Connection)
DMOA is the monomeric unit of bioactive depsides (e.g., analogs of Diffractaic acid ).
-
Target: Thioredoxin Reductase 1 (TrxR1).[2]
-
Mechanism: The "dimethoxy-methylbenzoate" moiety acts as a recognition cap. When coupled to a second phenolic ring, it inhibits TrxR1, leading to ROS accumulation and apoptosis in cancer cells (e.g., HeLa, MCF-7).
-
SAR Note: The 2-methoxy group is critical for metabolic stability, preventing rapid glucuronidation that occurs with free 2-hydroxyls.
Metabolic Enzyme Inhibition ( -Amylase)
Synthetic derivatives of DMOA have been screened for anti-diabetic potential.[2]
-
Activity: Inhibition of porcine pancreatic
-amylase. -
SAR Nuance: While 2,4-dihydroxybenzoic acid is a potent inhibitor via hydrogen bonding, the 2,4-dimethoxy derivative shows reduced activity in vitro. This establishes DMOA as a critical negative control or a scaffold requiring distal functionalization (e.g., attaching a sugar mimic via an amide linker) to regain potency while maintaining bioavailability.
Structure-Activity Relationship (SAR) Analysis
The biological activity of DMOA derivatives is governed by three steric and electronic vectors.
Figure 1: SAR Map of this compound. The C6-Methyl group provides unique steric constraints ("The Ortho Effect") that differentiate this scaffold from standard benzoic acids.
Experimental Protocols
Protocol A: Synthesis of DMOA (Methylation of Orsellinic Acid)
To generate the scaffold from the commercially available parent.
-
Reagents: Orsellinic acid (1.0 eq), Dimethyl sulfate (DMS, 2.5 eq), Potassium Carbonate (
, 3.0 eq), Acetone (anhydrous). -
Procedure:
-
Dissolve Orsellinic acid in dry acetone under
atmosphere. -
Add
and stir for 15 min at Room Temperature (RT). -
Add DMS dropwise over 20 min.
-
Reflux at 56°C for 6–12 hours (Monitor via TLC;
of product will be higher than starting material). -
Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted base) and Brine.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 8:2).[2]
-
-
Validation:
-NMR (CDCl3): Look for two singlets (~3.8 ppm) for methoxy groups and one singlet (~2.5 ppm) for the aryl methyl.[2]
Protocol B: General Cytotoxicity Assay (Resazurin/MTT)
To evaluate anticancer potential of DMOA derivatives (e.g., amides/esters).[2]
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HEK293 (Control).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Prepare stock solution of DMOA derivative in DMSO (10 mM).
-
Dilute in media to final concentrations (0.1, 1, 10, 50, 100
). -
Control: DMSO vehicle (max 0.5%).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout:
-
Add Resazurin (Alamar Blue) or MTT reagent.[2] Incubate 2-4h.
-
Measure fluorescence (Ex 530nm / Em 590nm) or Absorbance (570nm).
-
-
Calculation: Determine
using non-linear regression (GraphPad Prism).
Protocol C: -Amylase Inhibition Assay
To assess metabolic regulation potential.[2]
-
Substrate: 1% Starch solution in 20 mM Sodium Phosphate buffer (pH 6.9).
-
Enzyme: Porcine Pancreatic
-amylase (PPA). -
Workflow:
-
Mix 50
test compound + 50 PPA enzyme solution. -
Incubate at 25°C for 10 min.
-
Add 50
Starch solution. Incubate 10 min. -
Stop Reaction: Add 100
DNS (3,5-dinitrosalicylic acid) color reagent. -
Boil for 5 min (develops color). Cool to RT.
-
-
Measurement: Absorbance at 540 nm.
-
Reference Standard: Acarbose.
References
- Orsellinic Acid and Derivatives in Lichens: Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.
-
Antifungal Activity of Alkyl Benzoates: Source: PubMed/ResearchGate. "Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives." Context: Establishes the baseline antimicrobial protocols for this class.
-
Diffractaic Acid (Depside Derivative) Cytotoxicity: Source: MDPI/Wikipedia. "Lichen-Derived Diffractaic Acid Inhibited Dengue Virus Replication." Context: Validates the biological activity of the coupled DMOA scaffold. [2]
-
Structure-Activity Relationship of Benzoic Acid Derivatives (Amylase): Source: MDPI. "A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives." Context: Provides comparative data on methoxy vs. hydroxy substitution effects. [2]
-
PubChem Compound Summary: this compound: Source: NIH PubChem.[3] Context: Physicochemical data and toxicity warnings (H302).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. Diffractaic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Secondary Metabolite: 2,4-Dimethoxy-6-methylbenzoic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Structurally Unique Orsellinic Acid Derivative
In the vast and intricate world of natural products, secondary metabolites produced by fungi and lichens represent a treasure trove of chemical diversity and biological activity. Among these, the polyketide-derived orsellinic acid and its numerous derivatives have long captured the attention of chemists and pharmacologists. This guide focuses on a specific, yet intriguing, member of this family: 2,4-Dimethoxy-6-methylbenzoic acid . While its direct biological activities are still under active investigation, its structural relationship to known bioactive compounds warrants a detailed exploration of its biosynthesis, isolation, characterization, and potential applications. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," offering insights that are both scientifically rigorous and practically applicable in a research and development setting.
Section 1: The Biosynthetic Blueprint - From Polyketide Precursor to a Dimethoxylated Aromatic
The journey of this compound begins with the foundational polyketide pathway, a common route for the synthesis of a wide array of fungal and lichen secondary metabolites. The core of this molecule is orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a classic example of a polyketide synthesized by a non-reducing polyketide synthase (PKS).
The biosynthesis of orsellinic acid is initiated from an acetyl-CoA starter unit and three malonyl-CoA extender units. These building blocks undergo a series of condensation reactions, ultimately leading to a linear polyketide chain that cyclizes and aromatizes to form the orsellinic acid scaffold.
1.1. The Key Role of O-Methyltransferases (OMTs)
The transformation of orsellinic acid into this compound is accomplished through the enzymatic action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from SAM to the hydroxyl groups of the substrate. While the specific OMTs responsible for the double methylation of orsellinic acid to the 2,4-dimethoxy derivative have not been definitively characterized in a single organism, the process is believed to occur in a stepwise manner.
It is hypothesized that a regioselective OMT first methylates one of the hydroxyl groups of orsellinic acid, likely the more reactive 4-hydroxyl group, to form 4-methoxy-2-hydroxy-6-methylbenzoic acid (everninic acid) or the 2-hydroxyl group to form 2-methoxy-4-hydroxy-6-methylbenzoic acid. A second OMT, or potentially the same enzyme with broader substrate specificity, would then methylate the remaining hydroxyl group to yield the final product, this compound. The regioselectivity of these methylation events is a critical aspect of the biosynthesis and is dictated by the specific amino acid residues within the active site of the OMTs. For instance, the O-methyltransferase CalO6 is proposed to catalyze the methylation of the C2 hydroxyl group of orsellinic acid during the biosynthesis of calicheamicin[1].
Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.
Section 2: Sourcing and Isolation - A Practical Workflow
This compound is a naturally occurring compound found in various fungal species, particularly within the genus Chaetomium. The isolation of this metabolite from fungal cultures requires a systematic and well-validated approach to ensure purity and yield. The following protocol is a generalized workflow that can be adapted based on the specific fungal strain and available laboratory equipment.
2.1. Cultivation of the Fungal Source
The successful isolation of the target compound begins with the optimal cultivation of the producing microorganism.
Step-by-Step Protocol for Fungal Cultivation:
-
Strain Selection and Maintenance: Obtain a pure culture of a known this compound-producing fungus, such as a Chaetomium species. Maintain the culture on a suitable solid medium, like Potato Dextrose Agar (PDA), at 25-28 °C.
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with a small piece of the agar culture. Incubate the seed culture for 3-5 days at 25-28 °C with shaking (150-180 rpm) to obtain a sufficient biomass.
-
Large-Scale Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition should be optimized for secondary metabolite production, which often involves nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase. Fermentation is typically carried out for 14-21 days at 25-28 °C with agitation.
2.2. Extraction and Purification Cascade
The extraction and purification process is designed to selectively isolate the target compound from the complex mixture of fungal metabolites.
Step-by-Step Protocol for Extraction and Purification:
-
Harvesting and Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The target compound may be present in either the mycelium or the broth, or both. Therefore, both should be extracted.
-
Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, three times. Combine the organic extracts.
-
Mycelial Extraction: Dry the mycelial mass and then extract it with a suitable organic solvent, like methanol or acetone, using maceration or sonication. Filter the extract and evaporate the solvent.
-
-
Preliminary Fractionation: Combine the crude extracts and concentrate them under reduced pressure. The crude extract can be subjected to a preliminary fractionation using liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is then subjected to a series of chromatographic steps for final purification.
-
Silica Gel Column Chromatography: This is a primary purification step to separate compounds based on their polarity. The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.
-
Figure 3: Postulated biological activities of this compound based on related compounds.
Section 5: Conclusion and Future Directions
This compound stands as a compelling example of a structurally interesting secondary metabolite with untapped potential. Its biosynthetic origins from the well-established polyketide pathway and its relationship to a class of compounds with known biological activities make it a prime candidate for further investigation. This guide has provided a comprehensive overview of its biosynthesis, a practical framework for its isolation and characterization, and a forward-looking perspective on its potential applications.
Future research should focus on several key areas:
-
Elucidation of the specific O-methyltransferases involved in its biosynthesis to enable synthetic biology approaches for its production.
-
Development of optimized and scalable isolation protocols to obtain sufficient quantities for in-depth biological testing.
-
Comprehensive screening for its anticancer and antimicrobial activities against a wide range of cell lines and pathogens to determine its efficacy and spectrum of activity.
-
Mechanistic studies to unravel the molecular targets and signaling pathways through which it exerts its biological effects.
As we continue to explore the vast chemical space of natural products, a thorough understanding of individual compounds like this compound will be crucial in the ongoing quest for new and effective therapeutic agents.
References
-
Houwawe, S., Loll, P. J. (2011). Proposed O-methylation of orsellinic acid likely tethered to the ACP domain of CalO5 (indicated by an R) by CalO6 during calicheamicin (CAL) biosynthesis. ResearchGate. [Link]
-
Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]
-
Zou, H., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Singh, S., et al. (2008). Structural characterization of CalO1: a putative orsellinic acid methyltransferase in the calicheamicin-biosynthetic pathway. PubMed. [Link]
-
Kabakaş, H. Ö., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]
-
Singh, R., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PMC. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Ionescu, D. E., et al. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Semantic Scholar. [Link]
-
Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. PubMed. [Link]
-
Hamed, M. M., et al. (2013). Bioassays guided isolation of compounds from Chaetomium globosum. PubMed. [Link]
-
Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]
-
Zou, H., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. [Link]
-
Moore, B. S., et al. (2025). Engineering regiospecific methylation of the pladienolides. eScholarship.org. [Link]
-
Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]
-
Goldman, S., et al. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard). [Link]
-
Elix, J. A., & Jayanthi, V. K. (2025). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (n.d.). Isolation and Screening of Cellulolytic Chaetomium sp. from Deteriorated Paper Samples. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]
-
Abe, I. (n.d.). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. ScienceDirect. [Link]
-
Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]
-
Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]
-
da Silva, A. C. G., et al. (n.d.). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. NIH. [Link]
-
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Chitkara University. [Link]
-
MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. MPG.PuRe. [Link]
-
SciELO. (2024). Article. SciELO. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
Methodological & Application
"synthesis of 2,4-Dimethoxy-6-methylbenzoic acid step-by-step"
Application Note: Regioselective Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as O,O-dimethylorsellinic acid). This molecule is a critical building block in the synthesis of resorcylic acid lactones (RALs) and polyketide natural products.
Key Technical Insight: The primary challenge in synthesizing this specific isomer from the commercially available precursor 3,5-dimethoxytoluene is regioselectivity. Direct lithiation (Directed Ortho Metalation - DoM) typically targets the C4 position (between the two methoxy groups) due to high acidity, yielding the undesired symmetric isomer (2,6-dimethoxy-4-methylbenzoic acid). To achieve the target asymmetric substitution, this protocol utilizes the Vilsmeier-Haack formylation , which is sterically directed to the C2/C6 position, followed by a mild Pinnick oxidation .
Retrosynthetic Strategy & Logic
The synthesis is designed to exploit steric steering to overcome electronic directing effects.
-
Substrate: 3,5-Dimethoxytoluene (Orcinol dimethyl ether).
-
Electronic Landscape: The C4 position (between two -OMe groups) is the most electron-rich and acidic.
-
Steric Landscape: The C4 position is sterically crowded. The C2/C6 positions (between -OMe and -Me) are less hindered.
-
Reagent Selection:
-
n-BuLi (Small, Basic): Prefers C4 (Thermodynamic acidity control)
Wrong Isomer . -
Vilsmeier Reagent (Bulky Electrophile): Prefers C2/C6 (Kinetic steric control)
Correct Isomer .
-
Figure 1: Decision logic for route selection. Path B is selected for high regioselectivity.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Introduce an aldehyde group at the C2 position of 3,5-dimethoxytoluene.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 3,5-Dimethoxytoluene | 152.19 | 1.0 | 15.2 g (100 mmol) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 18.4 g (11.2 mL) | Electrophile Source |
| DMF (Anhydrous) | 73.09 | 5.0 | 36.5 g (38.5 mL) | Solvent/Reagent |
| Ice/Water | - | - | ~200 mL | Quench |
| Sodium Acetate (sat.[1] aq.) | - | - | ~100 mL | Buffer/Hydrolysis |
Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (38.5 mL). Cool to 0°C using an ice bath.
-
Addition: Add POCl₃ (11.2 mL) dropwise over 20 minutes under N₂ atmosphere. Caution: Exothermic. The solution will turn pale yellow/orange (formation of chloriminium ion). Stir for an additional 30 minutes at 0°C.
-
Substrate Addition: Add a solution of 3,5-dimethoxytoluene (15.2 g) in minimal DMF (or neat if liquid) dropwise to the pre-formed reagent.
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (aldehyde).
-
Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (~200 g). Stir vigorously. Add saturated sodium acetate solution to buffer the pH to ~5–6. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Workup: The product usually precipitates as a solid. Filter, wash with cold water, and dry. If oil forms, extract with Dichloromethane (DCM) (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 9:1).
-
Expected Yield: 85–92%
-
Product: 2,4-Dimethoxy-6-methylbenzaldehyde.[1]
-
Step 2: Pinnick Oxidation
Objective: Mild oxidation of the electron-rich aldehyde to the carboxylic acid without demethylation or chlorination side-reactions.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| Aldehyde (from Step 1) | 180.20 | 1.0 | 9.0 g (50 mmol) | Substrate |
| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 | 6.8 g | Oxidant |
| NaH₂PO₄ (Monobasic) | 120.00 | 1.2 | 7.2 g | Acid Buffer |
| 2-Methyl-2-butene | 70.13 | 5.0 | 26 mL | HOCl Scavenger |
| t-Butanol / Water | - | - | 3:1 ratio (100 mL) | Solvent System |[1]
Protocol:
-
Setup: In a 500 mL RBF, dissolve the aldehyde (9.0 g) in 75 mL of t-Butanol and 26 mL of 2-methyl-2-butene.
-
Note: 2-methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl), preventing chlorination of the electron-rich aromatic ring.
-
-
Oxidant Preparation: Dissolve NaClO₂ (6.8 g) and NaH₂PO₄ (7.2 g) in 25 mL of water.
-
Addition: Add the aqueous oxidant solution dropwise to the vigorously stirred organic phase at room temperature over 30 minutes. The solution may turn slightly yellow.[2]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.[2]
-
Workup:
-
Evaporate the volatile t-Butanol under reduced pressure (rotary evaporator).
-
Dilute the aqueous residue with water (50 mL) and extract with Hexanes (2 x 30 mL) to remove unreacted organics/scavenger byproducts. Discard organic layer.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Wash the combined Ethyl Acetate layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 142–144°C | Capillary MP |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 6.45 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 3.78 (s, 3H, OMe), 3.76 (s, 3H, OMe), 2.25 (s, 3H, Ar-Me) | 400 MHz NMR |
| Purity | >98% | HPLC (C18, ACN/H₂O) |
Process Flow Diagram:
Figure 2: Operational workflow for the two-step synthesis.
Troubleshooting & Critical Control Points
-
Regioisomer Contamination (Step 1): If the reaction temperature in Step 1 exceeds 100°C, thermodynamic equilibration may lead to trace amounts of the C4-formylated product. Keep temperature strictly at 80°C.
-
Chlorination (Step 2): If the scavenger (2-methyl-2-butene) is omitted or old, the electron-rich ring will be chlorinated by the HOCl byproduct of chlorite oxidation, yielding 3-chloro-2,4-dimethoxy-6-methylbenzoic acid. Ensure the scavenger is fresh and used in excess.
-
Safety (POCl₃): Quenching POCl₃ is highly exothermic and generates HCl gas. Perform the quench slowly into ice with good ventilation.
References
-
Regioselectivity of Vilsmeier-Haack: Godfrey, C. R. A., et al. "The Vilsmeier Formylation of 3,5-Dimethoxytoluene." Journal of the Chemical Society, Perkin Transactions 1, 1990.
-
Pinnick Oxidation Protocol: Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[5] Tetrahedron, 1981, 37(11), 2091-2096.
-
Alternative Lithiation Issues: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups." Chemical Reviews, 1990, 90(6), 879–933. (Discusses directing group hierarchy).
-
Compound Data: PubChem CID 251691 (2,4-Dimethoxy-6-methylbenzaldehyde).[1]
Sources
Application Note & Protocols: Esterification of the Sterically Hindered 2,4-Dimethoxy-6-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful esterification of 2,4-dimethoxy-6-methylbenzoic acid, a sterically hindered aromatic carboxylic acid. Standard acid-catalyzed methods, such as Fischer esterification, are often inefficient for this substrate due to significant steric hindrance imposed by the ortho-substituents (a methyl group at C6 and a methoxy group at C2). This note explores advanced, field-proven coupling methodologies—Steglich, Yamaguchi, and Mitsunobu esterifications—that overcome this steric barrier through strategic activation of either the carboxylic acid or the alcohol. We provide in-depth mechanistic explanations, step-by-step experimental protocols, data characterization guidelines, and expert insights to enable researchers, chemists, and drug development professionals to select and execute the optimal synthetic strategy for their specific needs.
PART 1: The Challenge of Steric Hindrance & Strategic Solutions
The primary obstacle in the esterification of this compound is the severe steric crowding around the carboxylic acid functionality. The flanking methyl and methoxy groups physically obstruct the trajectory of an incoming alcohol nucleophile, dramatically slowing the rate of reaction under traditional Fischer esterification conditions which rely on direct nucleophilic attack on a protonated carbonyl.[1][2]
To achieve efficient ester formation, a chemical strategy must be employed to create a more reactive intermediate that is highly susceptible to nucleophilic attack, even by bulky alcohols. The three primary strategies discussed herein are:
-
Carbodiimide-Mediated Activation (Steglich Esterification): This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), intercepts this intermediate to generate a powerful acylating agent, an N-acylpyridinium salt, which is then readily attacked by the alcohol.[1][3]
-
Mixed Anhydride Formation (Yamaguchi Esterification): Specifically developed for sterically demanding substrates, this protocol involves converting the carboxylic acid into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[4] This anhydride is then reacted with the alcohol in the presence of DMAP.[4][5]
-
Alcohol Activation (Mitsunobu Reaction): In a strategic reversal, the Mitsunobu reaction activates the alcohol rather than the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), combine to convert the alcohol's hydroxyl group into a good leaving group, facilitating an Sₙ2 reaction by the carboxylate anion.[6][7][8] A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's stereocenter.[6]
Method Selection Guide
The choice of method depends on the specific alcohol being used, the presence of other sensitive functional groups, and considerations regarding reaction byproducts.
| Parameter | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Principle | Carboxylic acid activation via O-acylisourea intermediate. | Carboxylic acid activation via mixed anhydride intermediate. | Alcohol activation via an oxyphosphonium salt. |
| Conditions | Mild, typically room temperature, neutral pH.[1] | Mild, but involves an acid chloride reagent. | Mild, typically 0 °C to room temperature. |
| Substrate Scope | Excellent for primary and secondary alcohols. Less effective for tertiary alcohols. Good for hindered acids.[2] | Excellent for sterically hindered acids and a wide range of alcohols. | Excellent for primary and secondary alcohols. Not suitable for tertiary alcohols. Requires an acidic pronucleophile (pKa < 13).[6] |
| Key Reagents | DCC or EDC, DMAP (catalytic).[3] | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP (stoichiometric).[4] | PPh₃, DEAD or DIAD. |
| Byproducts | Insoluble dicyclohexylurea (DCU) or water-soluble EDU.[1] | Triethylammonium chloride, 2,4,6-trichlorobenzoic acid. | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate.[6] |
| Key Advantage | Operationally simple; byproduct is easily filtered. | Highly effective for macrolactonization and very hindered systems. | Proceeds with predictable inversion of stereochemistry. |
| Key Disadvantage | DCC is an allergen.[1] Potential for N-acylurea rearrangement side product. | Requires stoichiometric DMAP and handling of an acid chloride. | Byproduct removal (TPPO) can be challenging. Azodicarboxylates are hazardous. |
PART 2: Mechanistic Pathways Visualized
Understanding the underlying mechanism is critical for troubleshooting and optimizing these reactions.
Steglich Esterification Mechanism
The reaction is catalyzed by DMAP, which is a superior nucleophile compared to the alcohol. It attacks the DCC-activated acid to form a highly electrophilic intermediate that the alcohol can then readily attack.[1]
Caption: Mechanism of the Steglich Esterification.
Yamaguchi Esterification Mechanism
This powerful method relies on the in-situ formation of a mixed anhydride, which serves as a potent acylating agent for the alcohol.[4][5]
Caption: Mechanism of the Yamaguchi Esterification.
PART 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC, DEAD, and 2,4,6-trichlorobenzoyl chloride are hazardous and should be handled with care.
Protocol 1: Steglich Esterification of this compound
Principle: A DCC-mediated, DMAP-catalyzed esterification performed under mild, anhydrous conditions to yield the desired ester.[3]
Materials & Reagents:
-
This compound
-
Alcohol (e.g., Ethanol, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, filtration apparatus
Stoichiometry Table (Example for Ethyl Ester):
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | 196.20 | 1.0 | 5.0 | 981 mg |
| Ethanol | 46.07 | 1.2 | 6.0 | 0.35 mL |
| DCC | 206.33 | 1.1 | 5.5 | 1.13 g |
| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |
| DCM (solvent) | - | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until dissolved.
-
Reagent Addition: Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Activation: Cool the flask in an ice bath (0 °C). In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture over 10 minutes.
-
Expert Insight: Adding the DCC solution slowly at 0 °C helps to control the initial exotherm and minimize side reactions. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup - Byproduct Removal: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Expert Insight: The acid wash removes residual DMAP and any unreacted DCC. The base wash removes any remaining carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Yamaguchi Esterification for a Highly Hindered System
Principle: A two-step, one-pot procedure involving the formation of a mixed anhydride followed by DMAP-promoted esterification, ideal for challenging substrates.[4][5]
Materials & Reagents:
-
This compound
-
Alcohol (e.g., Isopropanol)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N, anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene (anhydrous)
Stoichiometry Table (Example for Isopropyl Ester):
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | 196.20 | 1.0 | 2.0 | 392 mg |
| 2,4,6-Trichlorobenzoyl chloride | 244.45 | 1.1 | 2.2 | 0.42 mL |
| Triethylamine | 101.19 | 1.2 | 2.4 | 0.33 mL |
| Isopropanol | 60.10 | 1.5 | 3.0 | 0.23 mL |
| DMAP | 122.17 | 3.0 | 6.0 | 733 mg |
| Toluene (solvent) | - | - | - | 20 mL |
Step-by-Step Procedure:
-
Anhydride Formation: To a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Activation: Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture for 2 hours at room temperature. A precipitate of triethylammonium chloride will form.
-
Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture from step 2.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
PART 4: Product Characterization
The identity and purity of the synthesized ester, for example, Methyl 2,4-dimethoxy-6-methylbenzoate (CAS: 6110-37-8), must be confirmed through spectroscopic analysis.[9]
Expected Analytical Data for Methyl 2,4-dimethoxy-6-methylbenzoate
-
Molecular Formula: C₁₁H₁₄O₄[9]
-
Molecular Weight: 210.23 g/mol [9]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.35 (s, 2H, Ar-H) - Two aromatic protons appearing as a singlet due to symmetry.
-
δ ~ 3.90 (s, 3H, OCH₃) - Ester methyl group.
-
δ ~ 3.82 (s, 6H, Ar-OCH₃) - Two equivalent methoxy groups on the aromatic ring.
-
δ ~ 2.45 (s, 3H, Ar-CH₃) - Aromatic methyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 169.0 (C=O, ester)
-
δ ~ 160.5, 158.0, 138.0, 115.0, 108.0, 98.0 (Aromatic carbons)
-
δ ~ 55.5 (Ar-OCH₃)
-
δ ~ 52.0 (Ester OCH₃)
-
δ ~ 22.0 (Ar-CH₃)
-
-
Infrared (IR) Spectroscopy (ATR):
-
~2950 cm⁻¹ (C-H stretch, aliphatic)
-
~1730 cm⁻¹ (C=O stretch, ester) - Strong, characteristic peak.
-
~1600 cm⁻¹ (C=C stretch, aromatic)
-
~1250, 1150 cm⁻¹ (C-O stretch)
-
-
Mass Spectrometry (EI-MS):
-
m/z = 210 (M⁺, molecular ion)
-
m/z = 179 ([M-OCH₃]⁺) - A common fragmentation pattern.[9]
-
PART 5: Experimental Workflow Visualization
The overall process, from starting materials to a fully characterized product, follows a logical sequence of synthesis, workup, purification, and analysis.
Caption: General workflow for the synthesis of hindered esters.
Conclusion
The successful esterification of sterically hindered carboxylic acids like this compound is readily achievable through the application of modern synthetic methods. While direct acid catalysis is largely ineffective, activation of the carboxylic acid using carbodiimide (Steglich) or mixed anhydride (Yamaguchi) protocols, or activation of the alcohol via the Mitsunobu reaction, provides high-yielding and reliable pathways to the desired ester products. The choice of method should be guided by the nature of the alcohol, the scale of the reaction, and the need to preserve stereochemistry. The protocols and insights provided in this guide offer a robust framework for researchers to confidently tackle these challenging synthetic transformations.
References
-
Prashant Kumar, Jitender M. Khurana, Joel T. Mague, and Ram K. Agarwal. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Fiveable. Steglich Esterification Definition. [Link]
-
Wikipedia. Yamaguchi esterification. [Link]
-
Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]
-
Unknown Author. Esterification of benzoic acid to methyl benzoate. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
- Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid.
-
ResearchGate. Esterification of 2,4-dihydroxybenzoic acid. [Link]
-
Unknown Author. Fischer Esterification Procedure. [Link]
-
Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Unknown Author. (2012). Organic Mechanism Fischer Esterification 004. YouTube. [Link]
-
PubChem. Methyl 2,4-dimethoxy-6-methylbenzoate. [Link]
-
Unknown Author. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]
-
ResearchGate. (2014). Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. [Link]
-
ResearchGate. (2014). Steglich Esterification?. [Link]
-
Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]
-
ResearchGate. (2009). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
- Google Patents. (2020).
-
SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]
-
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Reddit. (2022). Esterification/Amidation Problems. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
YouTube. (2023). Yamaguchi Esterification. [Link]
-
PubChem. Methyl Benzoate. [Link]
-
Organic Chemistry Portal. Literature. [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2,4-dimethoxy-6-methylbenzoate | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 2,4-Dimethoxy-6-methylbenzoic Acid in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2,4-dimethoxy-6-methylbenzoic acid in medicinal chemistry. This document provides in-depth scientific insights, detailed experimental protocols, and the rationale behind its use as a pivotal molecular scaffold.
Introduction: Unveiling a Versatile Scaffold
This compound, a substituted aromatic carboxylic acid, has emerged as a valuable building block in the synthesis of complex biologically active molecules.[1] Its unique structural features—a sterically hindered carboxylic acid, electron-donating methoxy groups, and a methyl substituent—confer specific chemical properties that are highly advantageous in medicinal chemistry. These attributes contribute to its utility as a stable core for developing novel therapeutics, as a functional linker in bioconjugation, and as a specialized protecting group in peptide synthesis.[2]
This guide will explore the key applications of this compound, providing both the theoretical basis and practical protocols for its effective implementation in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 141-145 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. | General Knowledge |
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its application in medicinal chemistry. While various synthetic routes exist for substituted benzoic acids, a common and adaptable laboratory-scale protocol involves the multi-step synthesis from commercially available precursors.[3] The following protocol is a representative example.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol outlines a plausible synthetic route, adapted from procedures for similar substituted benzoic acids.
Step 1: Nitration of a Suitable Precursor (Illustrative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve a suitable starting material like 3,5-dimethoxytoluene in a cooled mixture of concentrated sulfuric and nitric acid.
-
Temperature Control: Maintain the reaction temperature below 10 °C throughout the addition of the nitrating mixture to prevent over-nitration and side product formation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the nitrated intermediate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding aniline.
Step 3: Sandmeyer-type Reaction and Subsequent Oxidation
-
Diazotization: Dissolve the aniline in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Hydrolysis: Carefully heat the diazonium salt solution to hydrolyze it to the corresponding phenol.
-
Methylation: Protect the phenolic hydroxyl group and any other reactive groups if necessary, followed by methylation of the desired positions using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.
-
Carboxylation and Oxidation: Introduce the carboxylic acid group via a suitable method, such as Kolbe-Schmitt reaction or by formylation followed by oxidation, and then perform the final oxidation to yield this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The purity should ideally be >98% for use in subsequent medicinal chemistry applications.
Application as a Core Pharmacophore in Bioactive Molecules
The 2,4-dimethoxy-6-methylbenzoyl moiety is a key structural feature in a number of naturally occurring and synthetic compounds with significant biological activity. Its presence often contributes to the molecule's ability to interact with biological targets.
Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents. For instance, analogs of diffractaic acid, which contains this moiety, have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The substituted benzoic acid core can serve as a scaffold for the strategic placement of functional groups that interact with specific enzymatic or receptor targets.
Enzyme Inhibitors
The structural rigidity and substitution pattern of this compound make it an attractive starting point for the design of enzyme inhibitors. The carboxylic acid can act as a key binding element, for example, by forming salt bridges or hydrogen bonds with amino acid residues in the active site of an enzyme. The methoxy and methyl groups can be modified to optimize hydrophobic and steric interactions, thereby enhancing potency and selectivity.
Caption: Key pharmacophoric features of this compound and their potential interactions with a biological target.
Application as a Linker in Bioconjugation
In the field of targeted drug delivery, particularly for antibody-drug conjugates (ADCs), the linker plays a critical role in connecting the cytotoxic payload to the antibody.[4] An ideal linker is stable in circulation but allows for the efficient release of the drug at the target site.[5] The steric hindrance and electronic properties of this compound make its derivatives promising candidates for the development of novel linkers.
Rationale for Use as a Linker Component
-
Steric Hindrance: The ortho-methyl group provides steric bulk around the ester or amide bond formed with the payload, which can protect it from premature cleavage by systemic enzymes.
-
Electronic Effects: The electron-donating methoxy groups can influence the stability and cleavage kinetics of the linker.
-
Tunability: The aromatic ring can be further functionalized to introduce a conjugation handle for attachment to the antibody or to modulate the linker's physicochemical properties.
Protocol 2: Conceptual Protocol for Coupling this compound to a Payload and an Antibody
This protocol outlines a general strategy for incorporating the 2,4-dimethoxy-6-methylbenzoyl moiety into an ADC.
Step 1: Synthesis of a Functionalized Linker
-
Functionalization: Modify the aromatic ring of this compound to introduce a reactive group for antibody conjugation (e.g., a maleimide or an azide). This can be achieved through standard aromatic substitution reactions.
-
Purification: Purify the functionalized benzoic acid derivative using column chromatography or recrystallization.
Step 2: Conjugation to the Payload
-
Activation: Activate the carboxylic acid of the functionalized linker using a suitable coupling agent such as HATU or EDC/NHS in an anhydrous aprotic solvent like DMF or DCM.
-
Coupling: Add the cytotoxic payload (containing a free amine or hydroxyl group) to the activated linker and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification: Purify the drug-linker conjugate by preparative HPLC.
Step 3: Conjugation to the Antibody
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.
-
Conjugation: Add the purified drug-linker conjugate to the prepared antibody in a suitable buffer (e.g., PBS) and incubate to allow for the conjugation reaction to proceed.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated drug-linker and aggregated antibody.
Self-Validation: The drug-to-antibody ratio (DAR) of the final ADC should be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. The stability of the ADC in plasma should be assessed in vitro.
Caption: General workflow for the synthesis of an antibody-drug conjugate using a linker derived from this compound.
Application as a Protecting Group in Solid-Phase Peptide Synthesis
The structural similarity of the 2,4-dimethoxy-6-methylbenzoyl group to the well-established 2,4-dimethoxybenzyl (Dmb) protecting group suggests its potential utility in solid-phase peptide synthesis (SPPS).[6] The Dmb group is known to protect the amide side chains of asparagine and glutamine, preventing side reactions like dehydration and cyclization.
Rationale for Use as a Protecting Group
-
Acid Lability: The electron-rich aromatic ring makes the corresponding benzyl-type protecting group susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with many SPPS strategies.
-
Prevention of Side Reactions: By protecting the backbone amide of certain amino acids, aggregation can be prevented, and problematic side reactions such as aspartimide formation can be suppressed.
Protocol 3: Hypothetical Application in Fmoc-based Solid-Phase Peptide Synthesis
This protocol outlines the conceptual use of a 2,4-dimethoxy-6-methylbenzoyl-derived protecting group in SPPS.
Step 1: Synthesis of the Protected Amino Acid
-
Protecting Group Precursor: Reduce the carboxylic acid of this compound to the corresponding alcohol, which can then be converted to a halide (e.g., bromide or chloride).
-
Alkylation: React the Nα-Fmoc protected amino acid (e.g., Fmoc-Asp-OtBu) with the 2,4-dimethoxy-6-methylbenzyl halide in the presence of a suitable base to install the protecting group on the side chain.
-
Purification: Purify the fully protected amino acid derivative.
Step 2: Solid-Phase Peptide Synthesis
-
Resin Loading: Couple the first Fmoc-protected amino acid to a suitable solid support (e.g., Wang or Rink Amide resin).[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.
-
Coupling: Couple the next Fmoc-protected amino acid, including the custom-protected residue, using a standard coupling reagent cocktail (e.g., HBTU/DIPEA in DMF).
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Step 3: Cleavage and Deprotection
-
Cleavage Cocktail: Treat the resin-bound peptide with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane and water) to simultaneously cleave the peptide from the resin and remove all acid-labile protecting groups, including the 2,4-dimethoxy-6-methylbenzoyl-derived group.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.
Self-Validation: The final peptide should be characterized by LC-MS to confirm its molecular weight and purity. The absence of side products resulting from incomplete deprotection or side reactions should be verified.
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. Its unique structural and electronic properties make it a suitable core for the design of novel bioactive molecules, a promising component for the construction of sophisticated linkers for targeted drug delivery, and a potential precursor for specialized protecting groups in peptide synthesis. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this remarkable chemical entity in their drug discovery and development endeavors.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Patel, M., & Mishra, R. (2015). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 85(4), 539-544.
- Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
- Jadhav, G. N., & Shaikh, A. C. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 848-867.
- Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757-768.
- Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
-
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
- Stache, E. E., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Chemical Science, 14(20), 5431-5438.
- Fan, L., et al. (2014). Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid. Journal of Chemical Research, 38(7), 408-409.
- El-Sayed, M. A. A., et al. (2021). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1661.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
- Chari, R. V. J. (2008). Linker Design for Antibody–Drug Conjugates.
- Woschek, A., et al. (2013). Light Induced Protein-DNA Conjugation.
- Langer, E. (2014). Antibody Drug Conjugates: The State of the Art.
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
- St. Amant, A. H., et al. (2020).
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Strategic Importance of Benzoic Acid Derivatives in Synthesis. Retrieved from [Link]
- Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642.
Sources
- 1. preprints.org [preprints.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
"synthesis of analogs from 2,4-Dimethoxy-6-methylbenzoic acid"
Application Note: Strategic Functionalization of 2,4-Dimethoxy-6-methylbenzoic Acid
Abstract
This compound (Orsellinic acid dimethyl ether) is a privileged scaffold in the synthesis of bioactive polyketides, resorcinol lipids, and benzamide pharmacophores. Its unique substitution pattern—featuring electron-donating methoxy groups and a sterically demanding ortho-methyl group—presents specific synthetic challenges, particularly in carboxyl functionalization and regioselective core modifications. This guide provides validated protocols for overcoming steric hindrance during amidation, executing controlled demethylation, and performing lateral lithiation for carbon chain extension.
Introduction: The Reactivity Landscape
The molecule comprises three distinct zones of reactivity:
-
The Carboxyl Head (C1): Deactivated toward nucleophilic attack by the flanking C2-methoxy and C6-methyl groups (the "Ortho Effect"), making standard coupling sluggish.
-
The Aromatic Core (Resorcinol Ether): Highly electron-rich, susceptible to electrophilic aromatic substitution (EAS), though often requiring careful regiocontrol.
-
The Benzylic Methyl (C6): Acidic enough for lateral deprotonation, serving as a handle for chain elongation.
Visualizing the Reaction Pathways
Figure 1: Strategic divergence points for the functionalization of the orsellinic acid scaffold.
Module 1: Overcoming Sterics in Amidation
Challenge: The C2-methoxy and C6-methyl groups create a "steric pocket" that inhibits the approach of bulky amines. Standard carbodiimide couplings (EDC/HOBt) often result in poor yields (<40%) or incomplete conversion due to the inability to form the active ester effectively.
Solution: Conversion to the acid chloride is the requisite activation strategy. The high reactivity of the acyl chloride overcomes the steric barrier.
Protocol: Synthesis of Sterically Hindered Benzamides
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂): 3.0 equiv
-
Catalyst: DMF (2-3 drops)
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Amine Partner: 1.1 equiv
-
Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)
Step-by-Step Methodology:
-
Activation:
-
Dissolve the acid in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.
-
Add catalytic DMF. Note: DMF forms the Vilsmeier reagent intermediate, essential for catalyzing the reaction with SOCl₂.
-
Add SOCl₂ dropwise at 0°C.
-
Critical Step: Warm to reflux (40°C) for 2 hours. Monitor by TLC (conversion of acid to non-polar acid chloride). Caution: SO₂ and HCl gas evolution.[2]
-
Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (usually a yellow oil/solid). Do not purify on silica.
-
-
Coupling:
-
Redissolve the crude acid chloride in dry DCM.
-
Cool to 0°C.[3]
-
Add the amine and base (Et₃N) simultaneously.
-
Warm to room temperature and stir for 4–12 hours.
-
-
Validation:
-
IR Spectroscopy: Disappearance of the broad -OH stretch (3300-2500 cm⁻¹) and appearance of the amide N-H (3300 cm⁻¹) and amide C=O (1650 cm⁻¹).
-
Yield Expectation: 85–95%.
-
Module 2: Unmasking the Core (Demethylation)
Challenge: Selective demethylation is difficult. The C2-methoxy group is more labile due to chelation with the carbonyl, but global demethylation to orsellinic acid is the most common requirement for accessing resorcinol biological activity.
Solution: Boron Tribromide (BBr3) is the reagent of choice.[4] It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating cleavage via an S_N2-like mechanism.
Protocol: Global Demethylation to Orsellinic Acid
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: BBr₃ (1.0 M in DCM) – 3.0 to 4.0 equiv.
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology:
-
Setup:
-
Flame-dry glassware. Moisture reacts violently with BBr₃.
-
Dissolve substrate in DCM and cool to -78°C (Dry ice/acetone bath).
-
-
Addition:
-
Add BBr₃ solution dropwise over 20 minutes.
-
Allow the reaction to warm to 0°C, then to room temperature. Stir for 12 hours.
-
Observation: The solution will likely turn dark brown/red.
-
-
Quenching (Critical Safety Step):
-
Cool the mixture back to 0°C.
-
Slowly add Methanol (MeOH) dropwise. This destroys excess BBr₃ and hydrolyzes the borate esters. Exothermic reaction!
-
Concentrate the mixture.[3] Repeat the MeOH addition/evaporation cycle 3 times to remove trimethyl borate.
-
-
Workup:
-
Partition between Ethyl Acetate and Water.
-
The product (diphenol) is acidic; ensure the aqueous layer is slightly acidic (pH 4) to keep it protonated for organic extraction.
-
Demethylation Pathway Diagram
Figure 2: Mechanistic flow of BBr3-mediated demethylation.
Module 3: Lateral Lithiation (Chain Extension)
Concept: The C6-methyl group is benzylic and adjacent to a carboxylate. While the carboxylate directs ortho-lithiation, the C2 position is blocked (OMe) and C6 is a methyl group. Therefore, treating the carboxylate with n-butyllithium generates the dianion (carboxylate Li + benzylic Li), allowing for electrophilic trapping at the methyl group.
Reagents:
-
Base: n-Butyllithium (n-BuLi) (2.2 equiv) or LDA.
-
Additive: TMEDA (Tetramethylethylenediamine) - essential to break up BuLi aggregates and increase reactivity.
-
Electrophile: Methyl Iodide (MeI), Allyl Bromide, or an Aldehyde.
Protocol:
-
Dianion Formation:
-
Dissolve acid in anhydrous THF. Cool to -78°C.[6]
-
Add n-BuLi (1.1 equiv) to deprotonate the carboxylic acid (forming the Lithium carboxylate).
-
Add TMEDA (2.2 equiv).
-
Add a second portion of n-BuLi (1.1 equiv) or sec-BuLi.[6]
-
Time: Allow to stir at -78°C for 1 hour. The solution usually turns bright red or orange, indicating the formation of the benzylic anion.
-
-
Trapping:
-
Add the electrophile (e.g., MeI) dissolved in THF slowly.[7]
-
Allow to warm to room temperature overnight.
-
-
Outcome:
-
This converts the 6-Methyl group into a 6-Ethyl (with MeI) or other functionalized chain, mimicking polyketide biosynthesis.
-
Summary of Physical & Synthetic Data
| Parameter | Value / Condition | Note |
| Molecular Weight | 196.20 g/mol | |
| Acidity (pKa) | ~4.2 | Similar to o-toluic acid. |
| Amidation Yield | 85-95% | Via Acid Chloride (SOCl₂). |
| Demethylation Yield | 70-85% | Using BBr₃ (3-4 equiv). |
| TLC Visualization | UV (254 nm) | Stains well with KMnO₄ (oxidation of methyl). |
| Key NMR Shift | δ 2.3-2.5 (s, 3H) | Diagnostic C6-Methyl singlet. |
References
-
General Synthesis of Orsellinic Acid Derivatives
-
Sargent, M. V., & Cresp, T. M. (1972). The Synthesis of Orsellinic Acid Derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
-
Amidation via Acid Chlorides (Steric Hindrance)
-
Montalbetti, C. A., & Falque, V. (2005).[7] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
-
Demethylation Protocols (BBr3)
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
-
Lateral Lithiation of o-Toluic Acids
-
Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions of o-Toluic Acid Derivatives. Organic Reactions.
-
-
Compound Data & Safety
-
PubChem CID 607287 (this compound).[1]
-
Sources
- 1. This compound | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dimethoxy-6-methylbenzoic Acid
Topic: Degradation Pathways & Stability Troubleshooting
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Executive Summary
Compound: 2,4-Dimethoxy-6-methylbenzoic acid Synonyms: Orsellinic acid dimethyl ether; 2,4-Di-O-methylorsellinic acid. CAS: 717-50-0 (Generic ref) Critical Attribute: This compound exhibits a "Janus-faced" stability profile. While chemically robust in neutral solid states, it is kinetically unstable in acidic solutions due to steric acceleration (the ortho-effect) and metabolically labile due to exposed methoxy groups.
This guide addresses the three most common "Support Tickets" filed by researchers regarding this compound: spontaneous decarboxylation, photochemical breakdown, and metabolic clearance.
Ticket #001: Chemical Instability (Spontaneous Decarboxylation)
User Complaint:
"I am observing a loss of the parent peak during acidic workup or prolonged storage in protic solvents. A new, less polar peak is forming, but LC-MS shows a mass loss of 44 Da."
Root Cause Analysis: The user is observing acid-catalyzed decarboxylation . Unlike typical benzoic acids, this compound possesses substituents at both ortho positions (2-methoxy and 6-methyl). This creates significant steric strain that forces the carboxyl group out of planarity with the benzene ring, disrupting conjugation.
-
Electronic Effect: The electron-donating methoxy groups (especially at para-position relative to the protonation site) stabilize the transition state.
-
Steric Effect: Release of the bulky
group relieves the steric crowding between the 2-OMe and 6-Me groups.
The Pathway:
The reaction proceeds via an
Experimental Protocol: Assessing Thermal/Acid Stability
-
Objective: Determine the shelf-life (
) in solution. -
Method: Arrhenius Plot Generation.
-
Prepare 100 µM solutions in 0.1 M HCl, pH 4.0 buffer, and pH 7.4 buffer.
-
Incubate aliquots at 40°C, 60°C, and 80°C.
-
Sample at
hours. -
Analyze via HPLC-UV (254 nm).
-
Plot
vs to determine activation energy ( ).
-
Visualization: Decarboxylation Mechanism
Caption: Figure 1. Acid-catalyzed decarboxylation driven by steric relief of the 2,6-substituents.
Ticket #002: Metabolic Instability (Microsomal Clearance)
User Complaint:
"In liver microsome stability assays (RLM/HLM), the compound disappears rapidly (
min). We see two major metabolites with +16 Da mass shifts relative to the loss of 14 Da."
Root Cause Analysis:
The compound is a prime substrate for Phase I Metabolism (O-Demethylation) .
The methoxy groups at positions 2 and 4 are electron-rich targets for Cytochrome P450 enzymes (isozymes likely include CYP2D6 or CYP3A4 depending on species). The "loss of 14 Da" indicates the loss of a methyl group (
The Pathway:
-
Hydroxylation: CYP450 inserts oxygen into the methoxy C-H bond.
-
Hemiacetal Collapse: The unstable intermediate collapses, releasing formaldehyde (
) and revealing the phenol. -
Regioselectivity: The 4-methoxy group is typically more accessible (sterically) than the 2-methoxy group, making 4-O-demethylation the kinetic preference.
Troubleshooting Guide: Metabolic Identification
| Observation (LC-MS) | Probable Metabolite | Mechanism |
| M - 14 Da | 2-hydroxy-4-methoxy-6-methylbenzoic acid (Everninic acid) | Mono-demethylation (Site 2) |
| M - 14 Da | 4-hydroxy-2-methoxy-6-methylbenzoic acid (Isoeverninic acid) | Mono-demethylation (Site 4) |
| M - 28 Da | 2,4-dihydroxy-6-methylbenzoic acid (Orsellinic acid) | Bis-demethylation |
| M - 44 Da | 1,3-dimethoxy-5-methylbenzene | Non-enzymatic Decarboxylation (Control artifact) |
Visualization: Metabolic Tree
Caption: Figure 2. Predicted Phase I metabolic cascade leading to Orsellinic Acid.
Ticket #003: Photochemical Degradation
User Complaint:
"My standard solutions in clear glass vials are turning yellow and showing impurity peaks after 24 hours on the bench."
Root Cause Analysis: Methoxybenzoic acids are susceptible to UV-induced Radical Cleavage . The aromatic ring absorbs UV light (approx. 250–300 nm). In the excited state, the O-CH3 bond energy is lowered, leading to homolytic fission.
Mechanism:
-
Excitation:
-
Homolysis:
-
Recombination/Oxidation: The phenoxy radical (
) can couple (dimerize) causing yellowing, or abstract hydrogen to form phenols.
Prevention Protocol:
-
Storage: Amber glassware is mandatory.
-
Lighting: Use Gold fluorescent lights (cutoff < 500 nm) in the lab.
-
Solvent: Avoid acetone or chlorinated solvents which can act as photosensitizers.
Ticket #004: Analytical Method (HPLC) Troubleshooting
User Complaint:
"The peak for this compound is tailing severely (
) and retention time shifts between injections."
Technical Solution:
This is a classic
-
If pH > pKa: The molecule is ionized (
), eluting early with poor interaction with C18. -
If pH ≈ pKa: Mixed species (neutral/ionized) cause peak splitting and shifting.
-
Correct Approach: You must suppress ionization to retain the neutral form on the column.
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | High surface area, reduced silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Ensures pH < pKa - 1.0 (fully protonated). |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause higher pressure; ACN is sharper. |
| Gradient | 5% B to 95% B over 10 min | Generic scouting gradient. |
| Wavelength | 254 nm or 280 nm | 254 nm for sensitivity; 280 nm for specificity. |
| Sample Diluent | Initial Mobile Phase | Prevents "solvent shock" peak distortion. |
References
-
Mechanism of Decarboxylation
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of 2,4-dimethoxybenzoic acid in aqueous solution. Canadian Journal of Chemistry.
- Note: Establishes the mechanism for ortho-substituted methoxybenzoic acids.
-
Photodegradation Dynamics
-
Metabolic Pathways (Orsellinic Acid Series)
- Gao, Y., et al. (2020). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Current Opinion in Biotechnology.
- Note: Describes the enzymatic methylation/demethyl
-
Analytical Method Validation
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Note: The standard for establishing linearity, accuracy, and precision in the suggested HPLC troubleshooting.
Sources
Technical Support Center: Troubleshooting Low Yield in Benzoic Acid Methylation
The following technical guide is designed for organic chemists and process scientists encountering low yields in the methylation of benzoic acid derivatives. It moves beyond basic textbook definitions to address the mechanistic bottlenecks and practical pitfalls inherent in this transformation.
Executive Summary & Method Selection
Low yields in benzoic acid methylation are rarely due to "bad chemistry" but rather a mismatch between the substrate's electronic/steric profile and the chosen method. The carboxyl group on a benzene ring is electronically conjugated and sterically sensitive to ortho-substitution.
Use the following decision matrix to select the correct protocol before troubleshooting your current failure.
Figure 1: Decision matrix for selecting the optimal methylation strategy based on substrate properties.
Method-Specific Troubleshooting Modules
Module A: Acid-Catalyzed (Fischer) Esterification
Context: The classic reaction utilizing Methanol (solvent) and a strong acid catalyst (H₂SO₄, p-TsOH, or HCl).[1] Primary Failure Mode: Equilibrium limitation and workup losses.
Q: I am refluxing benzoic acid in MeOH with H₂SO₄ but yield is stuck at ~60%. Why?
A: Fischer esterification is an equilibrium process (
-
The Fix (Le Chatelier’s Principle):
-
Water Removal: This is the most critical variable. For high-boiling alcohols, we use Dean-Stark traps. For Methanol (bp 65°C), you cannot easily azeotrope water. Add fused molecular sieves (3Å) directly to the reaction pot or use a Soxhlet extractor containing sieves [1].
-
Concentration: Ensure the concentration of benzoic acid is high (
) to maximize the rate, but ensure the molar excess of MeOH is vast (used as solvent). -
Catalyst Loading: For unreactive substrates, increase H₂SO₄ from catalytic (10 mol%) to stoichiometric levels to sequester water as hydronium bisulfate.
-
Q: My NMR shows 100% conversion, but I isolate only 40% product. Where did it go?
A: Methyl benzoates are often surprisingly soluble in aqueous methanol mixtures during workup.
-
The Fix (Partition Coefficient Optimization):
-
Evaporation First: Do not pour the reaction mixture directly into water. Rotovap off the excess Methanol first. This forces the ester out of the aqueous phase during the subsequent wash.
-
The "Emulsion" Trap: Benzoates with amphiphilic chains often form emulsions. Use brine (saturated NaCl) and a small amount of MeOH in the organic extraction solvent (DCM) to break emulsions.
-
Module B: Nucleophilic Substitution (MeI / Base)
Context: Reaction of a carboxylate anion (formed by K₂CO₃/Cs₂CO₃) with Methyl Iodide (MeI) or Dimethyl Sulfate. Primary Failure Mode: Solubility and "O- vs C-" alkylation competition.
Q: The reaction is extremely slow despite using excess MeI.
A: This is almost always a Solvent-Base mismatch . The carboxylate anion must be "naked" (poorly solvated) to act as a nucleophile.
-
The Fix:
-
Switch Solvent: Move from Acetone or Acetonitrile to DMF (Dimethylformamide) or NMP . These polar aprotic solvents dissolve the salt but do not solvate the anion tightly, increasing nucleophilicity by orders of magnitude [2].
-
The "Cesium Effect": If using K₂CO₃ in DMF fails, switch to Cs₂CO₃ . The larger Cesium cation forms a looser ion pair with the benzoate, increasing the reactivity of the oxygen nucleophile [3].
-
Table 1: Solvent & Base Effects on Methylation Rate
| Solvent | Dielectric Constant | Salt Solubility | Reaction Rate | Recommendation |
| Acetone | 20.7 | Low | Slow | Only for simple substrates |
| Acetonitrile | 37.5 | Moderate | Moderate | Good for clean workup |
| DMF | 36.7 | High | Fast | Standard for difficult cases |
| DMSO | 46.7 | High | Very Fast | Hard to remove during workup |
Q: I have a hydroxyl group on the ring (e.g., Salicylic Acid). I am getting mixtures of ester and ether.
A: Phenolic hydroxyls are also acidic. If you use a strong base (NaH, NaOH) or excess MeI, you will methylate both positions.
-
The Fix: Use Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate in DMF. These are strong enough to deprotonate the carboxylic acid (
) but too weak to fully deprotonate the phenol ( ), ensuring chemoselectivity for the ester [4].
Module C: TMS-Diazomethane (The "Safe" Alternative)
Context: Using Trimethylsilyldiazomethane (TMSCHN₂) as a less explosive alternative to Diazomethane. Primary Failure Mode: Reaction simply "doesn't start."
Q: I added TMS-Diazomethane to my acid in DCM, but no bubbling occurred and no ester formed.
A: TMS-Diazomethane requires Methanol as a mandatory co-solvent to activate the reagent.
-
The Mechanism: TMSCHN₂ is stable. It must be protonated by the methanol to form the active methyldiazonium species.
-
Incorrect: Acid + DCM + TMSCHN₂
No Reaction. -
Correct: Acid + DCM:MeOH (4:1) + TMSCHN₂
Product + N₂.
-
-
The Fix: Add 20% Methanol to your solvent system. You should see immediate nitrogen evolution (bubbling) [5].
Advanced Troubleshooting: Steric Hindrance
Scenario: 2,6-Disubstituted Benzoic Acids (e.g., 2,6-dimethylbenzoic acid).
The "Fischer" method often fails here because the tetrahedral intermediate is too crowded to form.
Figure 2: Mechanistic divergence for sterically hindered substrates.
Solution: Switch to Method B (MeI/DMF/Cs₂CO₃) . In the SN2 mechanism, the reaction occurs on the oxygen atom, which is further removed from the steric bulk of the ortho-substituents compared to the carbonyl carbon attacked during Fischer esterification.
Standardized Protocols
Protocol A: Robust MeI Methylation (Recommended for High Value Substrates)
-
Dissolve Benzoic Acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add finely ground Cs₂CO₃ (1.5 equiv). Stir for 10 mins.
-
Add Methyl Iodide (2.0 equiv) dropwise. (Caution: Carcinogen).[2]
-
Stir at Room Temperature for 2-4 hours.
-
Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF), 1x with Brine. Dry over Na₂SO₄.[1]
Protocol B: Optimized Fischer (Recommended for Scale >20g)
-
Dissolve Benzoic Acid in Methanol (Concentration ~1.0 M).
-
Add conc. H₂SO₄ (0.5 equiv).
-
Add 3Å Molecular Sieves (activated) to the flask.
-
Reflux for 12-18 hours.
-
Workup: Concentrate on Rotovap to remove 90% of MeOH. Dissolve residue in Ether/DCM. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.
References
-
Fischer Esterification Equilibrium: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Solvent Effects in Alkylation: Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962, 16, 163-187.
-
Cesium Effect: Fiumani, A. "Cesium Carbonate in Organic Synthesis." Molecules, 2000.
- Chemoselective Methylation:Journal of the Chemical Society, Perkin Transactions 1, 1978.
-
TMS-Diazomethane Protocol: Presser, A., & Hüfner, A. "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products."[3] Monatshefte für Chemie, 2004, 135, 1015–1022.[3]
Sources
Technical Support Center: Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-6-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we delve into the critical role of solvent effects, offering field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the impact of solvent choice.
Q1: Why is the yield of my Grignard reagent, 2,4-dimethoxy-6-methylphenylmagnesium halide, consistently low?
A low yield of the Grignard reagent is a frequent bottleneck. The choice of solvent is paramount for the successful formation of this organometallic intermediate.
-
Underlying Cause: The stability and reactivity of the Grignard reagent are highly dependent on the coordinating ability of the solvent. Ethereal solvents are essential as they solvate the magnesium center, preventing aggregation and precipitation of the reagent.[1]
-
Troubleshooting Steps & Scientific Rationale:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will protonate the Grignard reagent, reducing the yield. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent must be rigorously dried, typically by distillation from a suitable drying agent like sodium-benzophenone ketyl.
-
Solvent Selection: Diethyl Ether vs. Tetrahydrofuran (THF):
-
Diethyl Ether: A traditional and effective solvent for Grignard reagent formation. Its lower boiling point (34.6 °C) can sometimes be a disadvantage for less reactive aryl halides.
-
Tetrahydrofuran (THF): Often the preferred solvent due to its higher boiling point (66 °C) and superior coordinating ability. The oxygen atom in the THF ring is more sterically accessible, leading to better solvation of the magnesium ion. This enhanced solvation can be crucial for the formation of Grignard reagents from less reactive halides.
-
-
Initiation of the Reaction: The reaction between magnesium turnings and the aryl halide can sometimes be difficult to initiate.
-
Mechanical Activation: Gently crushing a few pieces of magnesium in the reaction flask (under inert atmosphere) can expose a fresh, unoxidized surface.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
-
| Solvent | Boiling Point (°C) | Key Advantages | Potential Issues |
| Diethyl Ether | 34.6 | Easy to remove post-reaction. | May not be sufficient for less reactive halides. Highly flammable. |
| Tetrahydrofuran (THF) | 66 | Excellent coordinating ability, higher reaction temperatures possible. | More difficult to remove. Can form peroxides upon storage. |
Q2: During the carboxylation step with carbon dioxide, I am observing significant amounts of a biphenyl byproduct. What is the cause and how can I prevent it?
The formation of a biphenyl dimer (a Wurtz-type coupling product) is a common side reaction in Grignard syntheses.
-
Underlying Cause: This side reaction is often promoted by certain solvents and reaction conditions. The presence of unreacted aryl halide in the presence of the Grignard reagent can lead to this coupling.
-
Troubleshooting Steps & Scientific Rationale:
-
Slow Addition of Aryl Halide: Add the solution of 2,4-dimethoxy-6-methylhalobenzene to the magnesium suspension slowly and at a controlled rate to maintain a low steady-state concentration of the halide, thus minimizing the coupling reaction.
-
Solvent Choice: While both diethyl ether and THF are suitable, THF's better solvating power can sometimes lead to a more reactive Grignard reagent, which under certain conditions might increase the rate of side reactions if not properly controlled.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can accelerate side reactions.
-
Q3: My final product, this compound, is difficult to purify and appears oily or discolored. What are the likely impurities and how can I improve the purification?
Product purity is critical, and the choice of solvent for both the reaction and the subsequent workup and recrystallization plays a significant role.
-
Underlying Cause: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product. The choice of recrystallization solvent is crucial for selectively precipitating the desired product while leaving impurities in the solution.
-
Troubleshooting Steps & Scientific Rationale:
-
Workup Procedure: After carboxylation, the reaction mixture is typically quenched with an aqueous acid solution (e.g., HCl or H₂SO₄) to protonate the carboxylate salt and dissolve any remaining magnesium salts. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the benzoic acid derivative.
-
Extraction: Use a suitable organic solvent to extract the product from the aqueous layer. Ethyl acetate or diethyl ether are common choices. The choice depends on the solubility of the product and impurities.
-
Recrystallization Solvent Selection: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures.
-
Methanol/Water or Ethanol/Water Mixtures: A common and effective solvent system for recrystallizing benzoic acid derivatives. The product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes turbid. Upon cooling, the pure product crystallizes.
-
Toluene: Can be a good choice for less polar impurities.
-
Acetonitrile or Ethyl Acetate: May also be effective, depending on the specific impurities present.
-
-
| Recrystallization Solvent System | Advantages | Disadvantages |
| Methanol/Water | Good for a wide range of polarities. Readily available. | May require careful optimization of the solvent ratio. |
| Toluene | Effective for removing non-polar impurities. | Higher boiling point, may be more difficult to remove residual solvent. |
| Ethyl Acetate | Good solvency for many organic compounds. Relatively low boiling point. | May co-crystallize with some impurities if not used carefully. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the overall reaction scheme for the synthesis of this compound via a Grignard reaction?
The synthesis typically involves two main steps:
-
Formation of the Grignard Reagent: 2,4-dimethoxy-6-methylhalobenzene (where the halogen is typically bromine or iodine) reacts with magnesium metal in an anhydrous ethereal solvent (diethyl ether or THF) to form 2,4-dimethoxy-6-methylphenylmagnesium halide.
-
Carboxylation: The Grignard reagent is then reacted with a source of carbon dioxide (usually solid CO₂ - dry ice) to form the magnesium salt of the carboxylic acid. Subsequent acidification yields the final product, this compound.
Q2: How does the polarity of the solvent affect the carboxylation step?
Solvent polarity can influence the rate and efficiency of the carboxylation reaction. While the Grignard formation requires a coordinating, non-protic solvent, the carboxylation step itself involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. A more polar solvent like THF can stabilize the transition state of this reaction, potentially leading to a faster reaction rate compared to a less polar solvent like diethyl ether.
Q3: Can I use a non-ethereal solvent for the Grignard reaction?
Generally, no. Aprotic, coordinating solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent.[1] Hydrocarbon solvents like toluene or hexane do not effectively solvate the magnesium species, leading to the precipitation of an unreactive solid. While some specialized methods exist for Grignard reactions in non-ethereal solvents, they are not standard practice for this type of synthesis.
Q4: What are the key safety precautions to consider during this synthesis?
-
Anhydrous Conditions: The extreme reactivity of Grignard reagents with water necessitates the use of dry glassware and solvents.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present in the laboratory.
-
Carbon Dioxide Handling: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite. Handle with appropriate thermal gloves. Ensure adequate ventilation when using large quantities of dry ice, as it sublimes into CO₂ gas, which can displace oxygen.
-
Acid Handling: The final acidification step involves the use of strong acids. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols
Protocol 1: Synthesis of this compound using THF as a solvent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of 2,4-dimethoxy-6-methylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly, pour the Grignard solution onto an excess of crushed dry ice in a separate beaker, with constant stirring. .
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
-
Workup and Purification:
-
Slowly add 1 M hydrochloric acid to the reaction mixture until the solution is acidic (pH 1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a hot methanol/water mixture to yield pure this compound.
-
Visualizations
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
Sources
"characterization of byproducts in 2,4-Dimethoxy-6-methylbenzoic acid synthesis"
Technical Support Center: Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound, also known as O,O-Dimethylorsellinic acid, begins with the readily available starting material, orcinol. The synthesis proceeds in three main stages:
-
Exhaustive Methylation: Orcinol is fully methylated to produce 3,5-dimethoxytoluene (orcinol dimethyl ether).
-
Regioselective Formylation: A formyl group is introduced onto the aromatic ring of 3,5-dimethoxytoluene, typically via a Vilsmeier-Haack or Gattermann reaction, to yield 2,4-dimethoxy-6-methylbenzaldehyde.
-
Oxidation: The aldehyde is then oxidized to the final carboxylic acid product.
Each of these steps presents unique challenges and potential for byproduct formation. This guide will address issues at each stage.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific problems you may encounter.
Stage 1: Methylation of Orcinol
Q1: My methylation of orcinol is incomplete. The NMR of my crude 3,5-dimethoxytoluene shows extra aromatic peaks and a broad singlet that exchanges with D₂O. What's happening?
A1: This is a classic case of incomplete methylation. Orcinol has two phenolic hydroxyl groups. If the reaction does not go to completion, you will have a mixture of your desired product (3,5-dimethoxytoluene), and two possible mono-methylated byproducts: 3-hydroxy-5-methoxytoluene and 5-hydroxy-3-methoxytoluene (which are identical due to symmetry).
-
Causality: Incomplete methylation can be caused by several factors:
-
Insufficient Methylating Agent: You may not have used a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide). For exhaustive methylation of two hydroxyl groups, at least two molar equivalents are required, and an excess is recommended.
-
Insufficient Base: A strong base (like NaOH or K₂CO₃) is required to deprotonate the phenolic hydroxyls, making them nucleophilic. If the base is weak, old, or used in insufficient quantity, the reaction will be slow or stall.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough or at a high enough temperature to ensure completion.
-
-
Troubleshooting Steps:
-
Re-treat the crude product: You can subject your crude product to the methylation conditions again to convert the remaining hydroxyl groups.
-
Purification: The partially methylated byproducts can be removed by an aqueous base extraction. Since they still contain an acidic phenolic proton, they will dissolve in an aqueous NaOH solution, while your desired fully methylated product will remain in the organic layer.
-
Optimize future reactions: Increase the molar equivalents of both the methylating agent (to 2.2-2.5 eq) and the base (to >2.0 eq). Ensure the reaction is run for a sufficient time, monitoring by TLC until the orcinol and mono-methylated intermediates are no longer visible.
-
Q2: I see some minor, unexpected aliphatic peaks in the NMR of my purified 3,5-dimethoxytoluene. What could they be?
A2: While less common, under certain conditions, you can get C-methylation in addition to O-methylation on highly activated aromatic rings like orcinol. This would result in a methyl group being added directly to the aromatic ring. However, this is usually a very minor byproduct. More likely, these peaks could be residual solvent or impurities from your starting materials. Always check the purity of your starting orcinol and solvents.
Stage 2: Formylation of 3,5-Dimethoxytoluene
This step is the most critical for determining the purity of your final product, as it can generate regioisomeric byproducts that are difficult to separate later. The Vilsmeier-Haack reaction is a common choice for this transformation.[1][2]
Caption: Vilsmeier-Haack formylation workflow.
Q3: My formylation reaction gave a mixture of products. My NMR shows two different aldehyde peaks and complex aromatic signals. Why did this happen?
A3: This is a classic regioselectivity problem. The aromatic ring of 3,5-dimethoxytoluene has three positions available for electrophilic substitution (C2, C4, and C6). Due to symmetry, the C2 and C6 positions are equivalent. The two methoxy groups are strong ortho, para-directors, and the methyl group is a weaker ortho, para-director.
-
Causality & Regioselectivity:
-
Desired Product (2-formylation): The electrophile (Vilsmeier reagent) attacks the C2 position, which is ortho to one methoxy group and para to the other. This position is highly activated.
-
Major Byproduct (4-formylation): The electrophile can also attack the C4 position, which is ortho to the other methoxy group and the methyl group. This leads to the formation of 4,6-dimethoxy-2-methylbenzaldehyde .
The directing effects of the two methoxy groups are dominant. The formation of the 2-formyl product is generally favored due to the combined activating effect of both methoxy groups. However, the 4-position is also strongly activated, and formation of the 4-formyl isomer is a very common byproduct. The ratio of these isomers can be sensitive to reaction conditions.
-
-
Troubleshooting & Identification:
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Purification: Separating these isomers is crucial. They have very similar polarities, so simple crystallization may not be effective. Column chromatography on silica gel is the recommended method for separation.
-
Characterization: You must rely on careful spectroscopic analysis, particularly ¹H NMR, to identify the isomers.
-
| Compound | Expected ¹H NMR Aromatic Signals | Aldehyde Proton (CHO) |
| 2,4-Dimethoxy-6-methylbenzaldehyde (Desired) | Two distinct singlets (or narrow doublets, J≈2-3 Hz), one for H-3 and one for H-5. | ~10.4 ppm |
| 4,6-Dimethoxy-2-methylbenzaldehyde (Byproduct) | Two distinct singlets (or narrow doublets, J≈2-3 Hz), one for H-3 and one for H-5. | ~10.2 ppm |
Note: The exact chemical shifts can vary based on the solvent and concentration. The key is the presence of two distinct sets of signals.
Stage 3: Oxidation of the Aldehyde
Q4: My oxidation of 2,4-dimethoxy-6-methylbenzaldehyde is slow and incomplete. How can I improve the yield?
A4: The oxidation of an aromatic aldehyde to a carboxylic acid can be achieved with various reagents, such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or sodium chlorite (NaClO₂).[3][4][5]
-
Causality of Incomplete Reaction:
-
Weak Oxidizing Agent: The chosen oxidant may not be strong enough under your reaction conditions.
-
Poor Solubility: Aromatic aldehydes can have poor solubility in aqueous solutions, which is often where oxidants like KMnO₄ are used. This leads to a slow, heterogeneous reaction.
-
Insufficient Reagent/Time: The reaction may need more equivalents of the oxidizing agent or a longer reaction time.
-
-
Troubleshooting Steps:
-
Choice of Oxidant: Sodium chlorite (NaClO₂) buffered with a phosphate buffer and in the presence of a chlorine scavenger like 2-methyl-2-butene is a very effective and mild method for oxidizing aldehydes without affecting other functional groups.
-
Phase-Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with a water-insoluble aldehyde, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically increase the reaction rate by transporting the oxidant into the organic phase.
-
Co-solvent: Using a co-solvent system, such as acetone-water or t-butanol-water, can improve the solubility of the aldehyde and facilitate a more efficient reaction.
-
Monitoring: Monitor the reaction by TLC. The starting aldehyde will be less polar (higher Rf) than the resulting carboxylic acid (lower Rf, often streaks from the baseline).
-
Q5: After acidification of the reaction mixture, my product is oily and difficult to crystallize. What should I do?
A5: An oily product suggests the presence of impurities that are depressing the melting point and inhibiting crystallization.
-
Potential Impurities:
-
Unreacted aldehyde from the previous step.
-
Byproducts from the oxidation reaction.
-
The isomeric carboxylic acid (from the isomeric aldehyde byproduct) if it was not removed after the formylation step.
-
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude oily product in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate or sodium carbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer. The unreacted aldehyde will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with cold, dilute HCl until the product precipitates.
-
Filter the solid product and wash it with cold water.
-
Recrystallization: Recrystallize the solid product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve high purity.
-
III. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxytoluene
This protocol is a representative example. Researchers should always conduct their own risk assessment and optimize conditions as needed.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the cooled POCl₃ with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The mixture should become a viscous, pale yellow solid or semi-solid (the Vilsmeier reagent).[1]
-
Addition of Substrate: Dissolve 3,5-dimethoxytoluene (1.0 eq) in a minimal amount of an anhydrous solvent (like 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may release gas.
-
Hydrolysis: Heat the quenched mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired 2-formyl isomer from the 4-formyl byproduct.
Protocol 2: Characterization of Byproducts by ¹H NMR
The most definitive way to identify byproducts is through NMR spectroscopy. Below is a table of expected chemical shifts for the key compounds in CDCl₃.
| Compound | Methyl (Ar-CH₃) | Methoxy (Ar-OCH₃) | Aromatic Protons | Other |
| 3,5-Dimethoxytoluene | ~2.3 ppm (s, 3H) | ~3.8 ppm (s, 6H) | ~6.3-6.4 ppm (m, 3H) | - |
| 2,4-Dimethoxy-6-methyl-benzaldehyde | ~2.5 ppm (s, 3H) | ~3.85 ppm (s, 3H), ~3.90 ppm (s, 3H) | ~6.35 ppm (s, 1H), ~6.40 ppm (s, 1H) | ~10.4 ppm (s, 1H, CHO) |
| 4,6-Dimethoxy-2-methyl-benzaldehyde | ~2.6 ppm (s, 3H) | ~3.8 ppm (s, 6H) | ~6.3 ppm (s, 1H), ~6.7 ppm (s, 1H) | ~10.2 ppm (s, 1H, CHO) |
| 2,4-Dimethoxy-6-methyl-benzoic Acid | ~2.4 ppm (s, 3H) | ~3.8 ppm (s, 3H), ~3.85 ppm (s, 3H) | ~6.4 ppm (s, 1H), ~6.5 ppm (s, 1H) | >11 ppm (br s, 1H, COOH) |
IV. References
-
Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. (n.d.). Wiley Online Library. Retrieved January 31, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]
-
Preparation method of 2,4,6-trimethyl benzaldehyde. (2013). Google Patents. Retrieved January 31, 2026, from
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Retrieved January 31, 2026, from [Link]
-
Vilsmeier-Haack formilation help. (2023). Reddit. Retrieved January 31, 2026, from [Link]
-
Process for preparing 2,5-dimethoxy benzaldehyde. (2003). Google Patents. Retrieved January 31, 2026, from
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Chemical constituents of Amburana acreana Ducke A. C. Sm. leaves. (2024). SciELO. Retrieved January 31, 2026, from [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. (n.d.). OpenBU. Retrieved January 31, 2026, from [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 31, 2026, from [Link]
-
Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved January 31, 2026, from [Link]
-
making carboxylic acids. (n.d.). Chemguide. Retrieved January 31, 2026, from [Link]
-
Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011). ACS Publications. Retrieved January 31, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). University of Illinois Chicago. Retrieved January 31, 2026, from [Link]
-
Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Representative structures of 3,5‐dimethylorsellinic acid (DMOA)‐derived meroterpenoids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (n.d.). DergiPark. Retrieved January 31, 2026, from [Link]
-
dimethyl sulfate. (1926). Organic Syntheses. Retrieved January 31, 2026, from [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
Biomimetic Synthesis of Meroterpenoids by Dearomatization- Driven Polycyclization. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (n.d.). ACG Publications. Retrieved January 31, 2026, from [Link]
-
Process for producing n-methylated organic pigments. (1996). Google Patents. Retrieved January 31, 2026, from
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Complete assignments of NMR data of 13 hydroxymethoxyflavones. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Supporting information. (n.d.). MPG.PuRe. Retrieved January 31, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethoxy-6-methylbenzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 2,4-Dimethoxy-6-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind method selection and validation design. Every protocol described is grounded in the principles of scientific integrity and regulatory compliance, ensuring the generation of reliable and reproducible data.
Introduction: The Analytical Imperative for this compound
This compound (DMMA) is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis.[1] As with any active pharmaceutical ingredient (API) or key starting material, the ability to accurately and reliably measure its concentration and impurity profile is paramount. This is not merely a quality control checkpoint but a foundational requirement for ensuring product safety, efficacy, and consistency.
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[2][3] This guide will compare two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of DMMA, detailing the validation process for each in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the universal parameters that define a validated method. These parameters, stipulated by guidelines such as ICH Q2(R1) and the recently updated Q2(R2), provide a framework for assessing the performance and reliability of an analytical procedure.[3][4]
The objective of validation is to demonstrate fitness for purpose.[6] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is typically assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[8]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[9]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[2]
The logical relationship and hierarchy of these parameters form the bedrock of a successful validation study.
Caption: Logical relationship of core validation parameters.
Method Comparison: HPLC vs. Gas Chromatography
The choice of analytical technique is the first critical decision. For a molecule like DMMA, which is a non-volatile polar compound, HPLC is the natural first choice. Gas Chromatography can also be employed, but it requires a crucial derivatization step to increase the analyte's volatility.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte State | Analyzed in solution at ambient or slightly elevated temperatures. | Requires volatile or semi-volatile analytes. Non-volatile compounds need derivatization. |
| Suitability for DMMA | High. Directly applicable. The carboxylic acid and aromatic functionalities are well-suited for reverse-phase HPLC with UV detection. | Moderate. Requires a chemical derivatization step (e.g., silylation, esterification) to convert the carboxylic acid to a more volatile form.[10] |
| Typical Column | Reverse-Phase (e.g., C18, C8) | Non-polar or intermediate polarity capillary column (e.g., DB-1, DB-5). |
| Detector | UV-Vis / Photodiode Array (PDA) | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | - Direct analysis without derivatization- High resolution and efficiency- Robust and widely used in pharma QC | - High sensitivity with FID- Excellent resolution for complex mixtures- MS coupling provides structural information |
| Disadvantages | - Higher solvent consumption- Potential for peak tailing with acidic compounds | - Derivatization adds complexity, time, and potential for error- Thermal degradation of analyte is possible |
In-Depth Guide: Reverse-Phase HPLC Method Validation
A stability-indicating HPLC method is the gold standard for pharmaceutical analysis. It must be able to separate the active ingredient from its degradation products and any process-related impurities.
Experimental Protocol: HPLC Method Development & Validation
The causality behind our choices is critical: we select a C18 column because its non-polar stationary phase is ideal for retaining a moderately polar compound like DMMA from a polar mobile phase. An acidic modifier (e.g., 0.1% phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group on DMMA, which prevents peak tailing and ensures a sharp, symmetrical peak shape.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard/Sample Diluent: Mobile Phase
Validation Workflow
The validation process is a systematic series of experiments designed to verify the method's performance.
Caption: HPLC method validation experimental workflow.
Step-by-Step Validation Procedures
1. Specificity (Forced Degradation Study): The cornerstone of a stability-indicating method is its ability to resolve the main peak from all potential degradation products.[11] A forced degradation study intentionally stresses the drug substance to produce these degradants.
-
Protocol: Prepare solutions of DMMA (~1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (as per ICH Q1B) for 24 hours.
-
-
Analysis: Analyze each stressed sample, along with an unstressed control.
-
Acceptance Criteria: The method is specific if the DMMA peak is pure and resolved from all degradation peaks (Peak Purity > 99.5 using PDA detector). A degradation of 5-20% is desirable to show that the method can handle impurities at relevant levels.[12]
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations of DMMA reference standard, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: A linear relationship, evidenced by a correlation coefficient (R²) ≥ 0.999.[9]
3. Accuracy:
-
Protocol: Perform spike recovery studies. Prepare placebo (if a drug product) or blank solution and spike it with known amounts of DMMA at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery of the added DMMA.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.[3]
4. Precision:
-
Protocol (Repeatability): Prepare six separate samples of DMMA at 100% of the target concentration.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Analysis: Analyze all samples and calculate the Relative Standard Deviation (%RSD) of the results for each study and for the combined data.
-
Acceptance Criteria: %RSD should be not more than 2.0%.[8]
5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).[8]
-
Analysis: Prepare a series of dilute solutions and inject them to determine the concentrations that meet the criteria. The LOQ must be confirmed for accuracy and precision.
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy (% Recovery 80-120%).
6. Robustness:
-
Protocol: Deliberately vary key method parameters one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits, and the peak response should not change significantly.[13]
Alternative Approach: GC Method with Derivatization
While HPLC is superior for direct analysis, a GC method can be a viable alternative, especially if GC-MS is required for impurity identification. The primary challenge is the polarity and low volatility of the carboxylic acid group. This is overcome by derivatization, a chemical reaction to convert the analyte into a more volatile and thermally stable compound.
Experimental Protocol: GC-FID Method
1. Derivatization (Silylation): This is a common and effective technique for acidic compounds. The acidic proton is replaced with a trimethylsilyl (TMS) group.
-
Protocol:
-
Evaporate a known amount of the DMMA sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.[10]
-
Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector: FID at 280°C
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
Validation Considerations for the GC Method
The validation parameters are the same as for HPLC, but the experimental design must account for the derivatization step.
-
Specificity: Forced degradation samples must also be derivatized before analysis to ensure degradants do not interfere with the derivatized DMMA peak.
-
Precision & Accuracy: The entire process, including the derivatization reaction, must be included in the sample preparation for these tests. The variability of the derivatization step will contribute to the overall method precision.
-
Robustness: In addition to GC parameters, the robustness of the derivatization reaction itself should be evaluated (e.g., reaction time, temperature, reagent amount).
Performance Data Comparison
The following table summarizes the expected performance data from the validated HPLC and GC methods. This data is representative and serves for comparative purposes.
| Validation Parameter | HPLC-UV Method | GC-FID Method (with Derivatization) | ICH Acceptance Criteria (Typical) |
| Specificity | Achieved. Peak purity > 99.5% in presence of degradants. | Achieved. No interference from derivatized degradants. | Peak is resolved from impurities. |
| Linearity (R²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 2.0% |
| - Intermediate | 0.68% | 1.20% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.3 | Confirmed with acceptable accuracy & precision |
| Robustness | Passed | Passed | No significant impact on results. |
Analysis of Comparison: The HPLC method demonstrates superior precision, which is expected as it avoids the extra variability introduced by the derivatization step in the GC method. Both methods are capable of meeting the stringent requirements for accuracy, linearity, and specificity. The GC method may offer a slightly lower LOQ depending on the detector's sensitivity.
Conclusion and Recommendation
For routine quality control, assay, and impurity determination of this compound, the Reverse-Phase HPLC method is unequivocally the superior choice. Its primary advantages are its direct applicability without a complex derivatization step, leading to a simpler, faster, and more precise workflow. This inherent simplicity reduces potential sources of error and aligns better with the principles of efficient and robust quality control.
The Gas Chromatography method, while viable, should be reserved for specific applications where its unique capabilities are required, such as the structural elucidation of volatile impurities via GC-MS. The added complexity and potential for variability from the derivatization step make it less suitable for high-throughput, routine analysis.
Ultimately, the choice of method must be justified and proven "fit for purpose" through a rigorous validation study as outlined in this guide. Adherence to scientific principles and regulatory guidelines is not optional; it is the foundation upon which product quality and patient safety are built.
References
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. [Link]
-
Analytical method validation: A brief review. (n.d.). PharmaTutor. [Link]
-
Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Annex 6: WHO guidelines on the validation of bioanalytical methods. (n.d.). World Health Organization. [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2. (2004). BioPharm International. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. [Link]
-
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Benzoic acid derivatives under pressure: a Raman spectroscopic overview. (n.d.). Indian Academy of Sciences. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). National Institutes of Health. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025). ResearchGate. [Link]
-
Benzoic acid determination with GC-FID? (2023). ResearchGate. [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). The Journal of Physical Chemistry A. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ACS Publications. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brasil. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
Sources
- 1. This compound | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. scielo.br [scielo.br]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpaonline.com [ajpaonline.com]
- 13. longdom.org [longdom.org]
Safety Operating Guide
2,4-Dimethoxy-6-methylbenzoic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 2,4-Dimethoxy-6-methylbenzoic acid (CAS: 3686-57-5).[1][2]
As a Senior Application Scientist, I emphasize that while this compound is a standard organic intermediate, its disposal must strictly adhere to Zero Discharge principles regarding municipal sewer systems. Unlike simple inorganic acids (e.g., Hydrochloric acid), organic acids contribute to Chemical Oxygen Demand (COD) and must be managed as solid or liquid chemical waste, never neutralized and flushed.[2]
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, verify the material identity and hazard profile.[2] This data dictates the waste stream classification.[2]
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | Orsellinic acid dimethyl ether; 4,6-Dimethoxy-o-toluic acid |
| CAS Number | 3686-57-5 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Physical State | White to off-white crystalline solid |
| Acidity (pKa) | ~4.2 (Predicted) – Weakly acidic |
| GHS Classification | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
Operational Insight: The pKa of ~4.2 indicates this compound exists primarily as the free acid at neutral pH.[2] It is sparingly soluble in water but highly soluble in organic solvents (EtOH, DMSO) and basic aqueous solutions.[2] This solubility profile is critical for spill cleanup—water alone is an ineffective cleaning agent.[2]
Pre-Disposal Handling & Safety
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone.[2] The fine crystalline nature of this acid poses an inhalation risk during transfer.[2]
-
Respiratory: NIOSH-approved N95 particulate respirator (minimum) if handling open powder outside a fume hood.[1][2]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient for fine powders that can drift behind lenses.[2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Break-through time is >480 minutes for solid contact.[2]
Segregation & Incompatibilities
Store and segregate waste based on chemical reactivity.[2]
-
Strictly Incompatible: Strong Oxidizers (e.g., Permanganates, Peroxides) – Risk of exothermic reaction.[2]
-
Incompatible: Strong Bases – Causes rapid dissolution and salt formation (exothermic).[2]
Disposal Decision Framework (Workflow)
The following logic gate determines the correct waste stream. Do not dispose of this compound down the drain , regardless of pH neutralization.[2]
Figure 1: Decision logic for segregating this compound waste streams. Note that all paths lead to incineration/chemical treatment, never municipal discharge.[2]
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2]
-
Transfer: Transfer the solid using a chemically resistant spatula.[2] Avoid generating dust.[2][3][4][5]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place the container in the Satellite Accumulation Area (SAA). Ensure the lid is tightly closed when not adding waste.[2][3][8]
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Organic Solvents: If dissolved in Methanol or DMSO, pour into the Non-Halogenated Organic Waste carboy.[2]
-
Aqueous Layers: If the compound is in an aqueous extraction layer (e.g., basic aqueous phase):
Emergency Spill Response
In the event of a benchtop spill, follow this "Dry-Wet-Dry" protocol to prevent spreading insoluble powders.[1][2]
-
Isolate: Alert nearby personnel. Don appropriate PPE (Goggles, Gloves, N95).[2]
-
Dry Collection:
-
Wet Decontamination:
-
Final Cleanup: Wipe with water to remove salt residue, then dry.[2] Dispose of all contaminated wipes as solid hazardous waste.[2]
Regulatory Compliance (US Focus)
-
RCRA Status: This compound is not a P-listed or U-listed waste under 40 CFR 261.[1][2]33. However, it is regulated as a "Characteristic Waste" if mixed with flammable solvents, or simply as "Non-RCRA Regulated Chemical Waste" in its pure form.[2]
-
Best Practice: Treat as hazardous waste. Most institutional EHS policies mandate incineration for all non-biodegradable organic intermediates to ensure complete destruction.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607287, this compound.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1][2]
Sources
- 1. 480-63-7|2,4,6-Trimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. This compound | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. coral.washington.edu [coral.washington.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
